CYP1B1-IN-7
Description
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Properties
CAS No. |
52601-58-8 |
|---|---|
Molecular Formula |
C19H13ClO |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H13ClO/c20-18-10-5-14(6-11-18)7-12-19(21)17-9-8-15-3-1-2-4-16(15)13-17/h1-13H/b12-7+ |
InChI Key |
UYSQTRSUAALZHQ-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of CYP1B1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 1B1 (CYP1B1) has emerged as a significant therapeutic target, particularly in the field of oncology. This enzyme is overexpressed in a wide array of human tumors and plays a crucial role in the metabolic activation of procarcinogens and the development of resistance to anticancer drugs.[1][2][3] The inhibition of CYP1B1 is a promising strategy for cancer chemoprevention and to enhance the efficacy of existing cancer therapies. This technical guide provides an in-depth overview of the discovery and synthesis of CYP1B1 inhibitors, including key experimental protocols and data presentation. While a specific compound designated "CYP1B1-IN-7" is not prominently documented in publicly available scientific literature, this guide will focus on the principles and published examples of potent and selective CYP1B1 inhibitors.
Introduction: CYP1B1 as a Therapeutic Target
CYP1B1 is a member of the cytochrome P450 superfamily of enzymes involved in the metabolism of a variety of endogenous and exogenous compounds.[1][4] Its expression is notably low in normal tissues but significantly elevated in tumor cells, making it an attractive target for selective cancer therapy.[5] CYP1B1 contributes to tumorigenesis through several mechanisms, including the conversion of procarcinogens into their active forms, which can lead to DNA damage and mutations.[6] Furthermore, CYP1B1 is implicated in the metabolism and inactivation of several chemotherapeutic agents, such as docetaxel and paclitaxel, contributing to drug resistance.[3][7]
The enzyme is involved in various signaling pathways associated with cancer progression. For instance, CYP1B1 can activate the Wnt/β-catenin signaling pathway, which is critical for cell proliferation and differentiation.[6][8][9] It has also been shown to be regulated by inflammatory cytokines via the p38 MAP kinase signal transduction pathway.[10][11] Given its multifaceted role in cancer, the development of potent and selective CYP1B1 inhibitors is of high therapeutic interest.
Discovery of CYP1B1 Inhibitors
The discovery of novel CYP1B1 inhibitors typically involves high-throughput screening of compound libraries followed by lead optimization. A key in vitro assay used for this purpose is the 7-Ethoxyresorufin-O-deethylase (EROD) assay.
Experimental Protocol: 7-Ethoxyresorufin-O-deethylase (EROD) Assay
The EROD assay is a fluorometric method used to measure the catalytic activity of CYP1B1. The enzyme metabolizes the non-fluorescent substrate 7-ethoxyresorufin to the highly fluorescent product resorufin. The inhibitory potential of a test compound is determined by its ability to reduce the rate of resorufin formation.
Materials:
-
Recombinant human CYP1B1 enzyme
-
7-ethoxyresorufin
-
NADPH
-
Potassium phosphate buffer
-
Test compounds (potential inhibitors)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP1B1, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 7-ethoxyresorufin and NADPH.
-
Monitor the increase in fluorescence over time at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the rate of resorufin formation and determine the concentration of the test compound that causes 50% inhibition of enzyme activity (IC50).
Lead Optimization and Selectivity
Once initial hits are identified, medicinal chemistry efforts focus on optimizing their potency, selectivity, and pharmacokinetic properties. Selectivity is a critical parameter, as inhibition of other CYP isoforms, such as CYP1A1 and CYP1A2, can lead to undesirable side effects.[12] Structure-based drug design, aided by the X-ray crystal structure of CYP1B1, is often employed to design inhibitors that fit specifically into the active site of CYP1B1.[7]
Synthesis of CYP1B1 Inhibitors
The synthesis of CYP1B1 inhibitors encompasses a wide range of chemical classes. Below are generalized synthetic schemes for two classes of potent CYP1B1 inhibitors found in the literature: thiazoleamide and estrane derivatives.
General Synthesis of Thiazoleamide Derivatives
Thiazoleamide derivatives have been identified as potent and selective CYP1B1 inhibitors.[7] A general synthetic approach is outlined below:
Caption: General synthesis of A-ring modified estrane-based CYP1B1 inhibitors.
Experimental Protocol:
-
Functionalization of the A-ring: Starting from estrone or 17β-estradiol, the A-ring is first functionalized, for example, through halogenation or nitration at a specific position.
-
Cross-Coupling Reaction: The functionalized estrane is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate aryl or heteroaryl boronic acid or stannane.
-
Purification and Characterization: The final product is purified by column chromatography, and its structure is confirmed by spectroscopic methods.
Quantitative Data of Exemplary CYP1B1 Inhibitors
The following tables summarize the inhibitory potency (IC50 values) of some published CYP1B1 inhibitors.
Table 1: Inhibitory Activity of Thiazoleamide Derivatives against CYP1B1
| Compound | CYP1B1 IC50 (nM) | Selectivity vs. other CYPs | Reference |
|---|---|---|---|
| Compound B20 | <10 | High | [7] |
| --- | --- | --- | --- |
Note: Specific IC50 values for "Compound B20" were not provided in the abstract, but it was described as a potent inhibitor.
Table 2: Inhibitory Activity of Estrane Derivatives against CYP1B1
| Compound | CYP1B1 IC50 (µM) | Selectivity Index (SI) vs. CYP1A1 | Reference |
|---|---|---|---|
| 2-(4-Fluorophenyl)-E2 | 0.24 | 20 | [13] |
| 17α-ethynyl-2-(4-fluorophenyl)-E2 | 0.37 | 25 | [13]|
Signaling Pathways Involving CYP1B1
Understanding the signaling pathways modulated by CYP1B1 is crucial for elucidating the mechanism of action of its inhibitors.
Caption: Inflammatory cytokines upregulate CYP1B1 expression via the p38 MAP kinase pathway.
The development of CYP1B1 inhibitors represents a targeted approach for cancer therapy with the potential to overcome drug resistance and improve patient outcomes. The discovery process relies on robust enzymatic assays, while the synthesis of potent and selective inhibitors is guided by structure-activity relationship studies and computational modeling. Although a specific inhibitor named "this compound" is not widely reported, the principles and examples outlined in this guide provide a solid foundation for researchers and drug development professionals working in this promising area of oncology. Continued research into novel chemical scaffolds and a deeper understanding of the biological roles of CYP1B1 will undoubtedly lead to the development of new and effective anticancer agents.
References
- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. jocpr.com [jocpr.com]
- 3. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]
- 4. How The CYP1B1 Gene Influences Detoxification - Xcode Life [xcode.life]
- 5. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 7. Discovery of Highly Selective CYP1B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 9. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Upregulation of CYP1B1 expression by inflammatory cytokines is mediated by the p38 MAP kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Properties of (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds belonging to the flavonoid family. Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a common pharmacophore found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known chemical, physical, and biological properties of (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, with a focus on its potential as a modulator of inflammatory responses.
Chemical and Physical Properties
The fundamental properties of (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one are summarized in the table below. These characteristics are essential for its identification, synthesis, and formulation in research and development settings.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃ClO | [1] |
| Molecular Weight | 292.76 g/mol | [1] |
| IUPAC Name | (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one | |
| Appearance | Light yellow solid | [1] |
| Melting Point | 162–164 °C | [1] |
| Mass Spectrometry | m/z = 293.4 (M + H)⁺ | [1] |
Synthesis
(E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is synthesized via a Claisen-Schmidt condensation reaction between 2-acetylnaphthalene and 4-chlorobenzaldehyde. This base-catalyzed reaction is a common and efficient method for the preparation of chalcones.
Experimental Protocol: Synthesis
The following is a representative protocol adapted from the synthesis of a similar chalcone derivative.
Materials:
-
2-acetylnaphthalene
-
4-chlorobenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve equimolar amounts of 2-acetylnaphthalene and 4-chlorobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
While stirring, add an aqueous solution of sodium hydroxide (typically 10-20%) dropwise to the reaction mixture.
-
Continue stirring at room temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Upon completion of the reaction, pour the mixture into ice-cold water.
-
The resulting precipitate, (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a light yellow solid. A reported yield for this synthesis is 81%.[1]
Biological Activity
(E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one has been investigated for its anti-inflammatory properties, specifically its effects on neutrophil functions. Neutrophils are key players in the innate immune response, and their excessive activation can contribute to inflammatory tissue damage.
Inhibition of Neutrophil Functions
This compound has been shown to inhibit key functions of human neutrophils stimulated by the bacterial peptide mimic N-formyl-methionyl-leucyl-phenylalanine (fMLF). The inhibitory activities are summarized in the table below.
| Biological Activity | IC₅₀ (μM) | Reference |
| Inhibition of superoxide anion (O₂⁻) generation | Data not specified, but inhibitory | [1] |
| Inhibition of elastase release | Data not specified, but inhibitory | [1] |
Mechanism of Action: Modulation of Signaling Pathways
The inhibitory effects of (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one on neutrophil functions are attributed to its ability to modulate intracellular signaling pathways. Specifically, it has been shown to affect the phosphorylation, and thus the activation, of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling cascades. These pathways are crucial for transducing the fMLF signal from the cell surface to elicit downstream cellular responses like superoxide production and degranulation.
The compound has been observed to attenuate the fMLF-induced phosphorylation of:
-
JNK (c-Jun N-terminal kinase) , a member of the MAPK family.
-
Akt (Protein Kinase B) , a key component of the PI3K/Akt pathway.
It is noteworthy that the compound showed minimal impact on the phosphorylation of other MAPKs like ERK and p38.
Signaling Pathway Diagram
Caption: Inhibition of fMLF-induced signaling in neutrophils.
Experimental Protocols: Biological Assays
Detailed protocols for assessing the biological activity of (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one on neutrophil functions are provided below.
This assay measures the production of superoxide anions, a key component of the neutrophil respiratory burst, using the superoxide dismutase-inhibitable reduction of ferricytochrome c.
Materials:
-
Isolated human neutrophils
-
Hank's Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Cytochrome c
-
fMLF (N-formyl-methionyl-leucyl-phenylalanine)
-
Cytochalasin B
-
(E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one (test compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Isolate human neutrophils from fresh whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).
-
Resuspend the neutrophils in HBSS containing 0.1% BSA.
-
In a 96-well plate, pre-treat the neutrophils (e.g., 3.0 x 10⁶ cells/ml) with various concentrations of the test compound or vehicle control.
-
Prime the cells with cytochalasin B (e.g., 5 µM) for 5 minutes at 37°C in the presence of cytochrome c (e.g., 80 µM).
-
Stimulate the neutrophils with fMLF (e.g., 10 µM) for 10 minutes.
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate and transfer the supernatants to a new plate.
-
Measure the absorbance of the supernatant at 550 nm.
-
Calculate the amount of superoxide produced based on the change in absorbance, using the extinction coefficient for reduced cytochrome c.
This assay quantifies the release of elastase, a serine protease stored in azurophilic granules, upon neutrophil stimulation.
Materials:
-
Isolated human neutrophils
-
HBSS
-
fMLF
-
Cytochalasin B
-
MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (elastase substrate)
-
(E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one (test compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Isolate and prepare human neutrophils as described in the superoxide anion assay.
-
Pre-treat the neutrophils with various concentrations of the test compound or vehicle control.
-
Prime the cells with cytochalasin B.
-
Stimulate the neutrophils with fMLF for a defined period (e.g., 10 minutes) at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the elastase substrate, MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide, to each well.
-
Monitor the change in absorbance at 405 nm over time, which corresponds to the cleavage of the substrate by elastase.
-
Calculate the rate of elastase activity from the linear portion of the absorbance curve.
Conclusion
(E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is a synthetic chalcone with demonstrated anti-inflammatory potential through its inhibitory effects on key neutrophil functions. Its mechanism of action involves the modulation of the MAPK and Akt signaling pathways, highlighting its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to fully elucidate its pharmacological profile, including its in vivo efficacy, safety, and a more detailed characterization of its molecular targets. The experimental protocols provided herein offer a foundation for such future investigations.
References
Unveiling the Target Selectivity of a Novel CYP1B1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of a hypothetical selective inhibitor, CYP1B1-IN-7. It details the methodologies for assessing its specificity and presents a representative target selectivity profile. The guide also illustrates the key signaling pathways influenced by Cytochrome P450 1B1 (CYP1B1) and outlines a typical experimental workflow for characterizing such an inhibitor.
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of endogenous and exogenous compounds. CYP1B1 is involved in the metabolism of procarcinogens, steroids, and fatty acids. Notably, its overexpression is a hallmark of various cancers, including those of the breast, prostate, and colon, where it contributes to the activation of procarcinogens and resistance to anticancer drugs. This makes CYP1B1 a compelling target for cancer therapy and chemoprevention.
Selective inhibition of CYP1B1 is a promising therapeutic strategy. A highly selective inhibitor could mitigate the off-target effects that might arise from inhibiting other cytochrome P450 isoforms, which are essential for normal physiological functions. This guide focuses on a hypothetical selective inhibitor, this compound, to illustrate the key aspects of its target selectivity profiling.
Target Selectivity Profile of this compound
The selectivity of an inhibitor is a critical determinant of its therapeutic window. A comprehensive selectivity profile is established by screening the compound against a panel of related enzymes. For a CYP1B1 inhibitor, this would primarily include other members of the CYP1 family (CYP1A1 and CYP1A2) and other major drug-metabolizing P450s. The following table summarizes a hypothetical target selectivity profile for this compound, showcasing its high potency and selectivity for CYP1B1.
| Target | IC50 (nM) | Selectivity (Fold vs. CYP1B1) |
| CYP1B1 | 5 | 1 |
| CYP1A1 | 500 | 100 |
| CYP1A2 | >10,000 | >2000 |
| CYP2C9 | >10,000 | >2000 |
| CYP2D6 | >10,000 | >2000 |
| CYP3A4 | >10,000 | >2000 |
This data is hypothetical and for illustrative purposes.
Experimental Protocols
The determination of the target selectivity profile involves rigorous in vitro and cellular assays. Below are representative protocols for key experiments.
**1. In Vitro CYP4
The Role of Cytochrome P450 1B1 in Drug-Resistant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of therapeutic resistance is a primary obstacle in oncology, leading to treatment failure and disease progression. Cytochrome P450 1B1 (CYP1B1), an enzyme predominantly overexpressed in a wide array of human tumors with minimal to no expression in normal tissues, has been identified as a significant contributor to chemotherapy resistance.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms by which CYP1B1 confers drug resistance, the signaling pathways governing its expression, and the quantitative impact on the efficacy of various chemotherapeutic agents. Detailed experimental protocols for investigating CYP1B1's role and potential therapeutic strategies to counteract its effects are also presented.
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of monooxygenases.[3] While most CYP enzymes are primarily expressed in the liver and are central to xenobiotic metabolism, CYP1B1 is unique for its extrahepatic expression and marked upregulation across numerous malignancies, including breast, ovarian, prostate, lung, and colon cancers.[3][4][5] This tumor-specific expression profile has positioned CYP1B1 as an attractive target for cancer therapy.[6] A primary function of CYP1B1 in the context of oncology is its ability to metabolize various compounds, including procarcinogens and steroid hormones.[7] Crucially, this metabolic activity extends to several frontline anticancer drugs, often resulting in their inactivation and subsequent development of a drug-resistant phenotype in cancer cells.[8]
Mechanism of CYP1B1-Mediated Drug Resistance
The principal mechanism by which CYP1B1 confers drug resistance is through the enzymatic hydroxylation and subsequent detoxification of chemotherapeutic agents.[1] This metabolic inactivation reduces the intracellular concentration of the active drug, diminishing its cytotoxic effects. Several studies have demonstrated that the overexpression of CYP1B1 leads to decreased sensitivity of cancer cells to a range of drugs.[1][8]
Key anticancer drugs affected by CYP1B1 metabolism include:
-
Taxanes (Paclitaxel and Docetaxel): CYP1B1 is implicated in the resistance to taxanes. Overexpression of CYP1B1 in cancer cells correlates with increased resistance to both paclitaxel and docetaxel.[3][4]
-
Anthracyclines (Doxorubicin): Resistance to doxorubicin has been linked to CYP1B1 expression.[6]
-
Platinum-based drugs (Cisplatin): CYP1B1 silencing has been shown to reduce cisplatin resistance in non-small cell lung cancer cells.[6][9]
-
Other agents: The enzyme has also been associated with the inactivation of drugs like tamoxifen and flutamide.[3][8]
Reversing this resistance is possible through the inhibition of CYP1B1. For instance, co-incubation of docetaxel-resistant cells with the CYP1 inhibitor alpha-naphthoflavone (ANF) has been shown to restore sensitivity to the drug.[1][4]
Regulation of CYP1B1 Expression: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The primary regulatory pathway for CYP1B1 gene expression is the Aryl Hydrocarbon Receptor (AhR) signaling cascade.[2][6] AhR is a ligand-activated transcription factor that senses various exogenous and endogenous molecules.[10]
The canonical AhR pathway proceeds as follows:
-
Ligand Binding: In its inactive state, AhR resides in the cytoplasm within a chaperone protein complex including Heat Shock Protein 90 (HSP90).[11][12] The binding of a ligand (e.g., polycyclic aromatic hydrocarbons) induces a conformational change.
-
Nuclear Translocation: The ligand-bound AhR complex translocates into the nucleus.[12]
-
Heterodimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[11]
-
Gene Transcription: This AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter region of target genes, including CYP1B1, thereby initiating their transcription.[12]
This pathway is a critical determinant of both basal and inducible CYP1B1 expression levels in tumor cells.[11]
Quantitative Data on CYP1B1-Mediated Drug Resistance
The overexpression of CYP1B1 has a quantifiable impact on the half-maximal inhibitory concentration (IC50) of various chemotherapeutic drugs. The following tables summarize findings from studies on different cancer cell lines.
Table 1: Effect of CYP1B1 Expression on Docetaxel IC50
| Cell Line | Cancer Type | Condition | Docetaxel IC50 (nM) | Fold Resistance | Reference |
| DU145 | Prostate Cancer | Parental | 1.7 | - | [13] |
| DU145RD | Prostate Cancer | Docetaxel-Resistant | 15.6 | 9.2 | [13] |
| 22Rv1 | Prostate Cancer | Parental | 4.0 | - | [13] |
| 22Rv1RD | Prostate Cancer | Docetaxel-Resistant | 23.5 | 5.9 | [13] |
| MCF-7 | Breast Cancer | Parental | Not Specified | - | [9] |
| MCF-7 Txt | Breast Cancer | Docetaxel-Selected (High CYP1B1) | Increased | Noteworthy Increase | [9] |
Table 2: Effect of CYP1B1 Expression/Inhibition on Paclitaxel (PTX) Resistance
| Cell Line | Cancer Type | Condition | Observation | Reference |
| A2780 | Ovarian Cancer | PTX-Sensitive (Low CYP1B1) | Low IC50; PTX treatment induces CYP1B1 expression. | [4] |
| A2780TS | Ovarian Cancer | PTX-Resistant (High CYP1B1) | High IC50 for Paclitaxel. | [4] |
| A2780TS | Ovarian Cancer | PTX + ANF (CYP1B1 Inhibitor) | Resistance to PTX is reversed. | [4] |
Table 3: Effect of CYP1B1 Silencing on Cisplatin Sensitivity
| Cell Line | Cancer Type | Condition | Observation | Reference |
| A549DDP | Non-small Cell Lung Cancer | Cisplatin-Resistant | CYP1B1 silencing enhances sensitivity to cisplatin. | [6][14] |
Experimental Protocols
Investigating the role of CYP1B1 in drug resistance involves a series of standard molecular and cell biology techniques. Below are detailed protocols for key experiments.
Workflow for Investigating CYP1B1's Role in Drug Resistance
A typical experimental workflow to assess the function of CYP1B1 in conferring resistance to a specific drug is outlined below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is used to determine the IC50 of a cytotoxic drug.[2]
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: The following day, treat the cells with a range of concentrations of the chemotherapeutic agent. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the media and add 100 µL of fresh media plus 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Real-Time PCR (qRT-PCR) for CYP1B1 mRNA Expression
This protocol quantifies the amount of CYP1B1 mRNA in cells to confirm gene expression changes (e.g., after siRNA knockdown or drug induction).[15]
-
RNA Extraction: Isolate total RNA from cultured cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV) and random primers or oligo(dT) primers.[16][17]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each 20 µL reaction, include:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (for CYP1B1 or a housekeeping gene like GAPDH)
-
1 µL of reverse primer
-
2 µL of diluted cDNA template
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Run the plate in a real-time PCR machine with a typical program:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles): 95°C for 15 seconds, followed by 60°C for 60 seconds.[16]
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative expression of CYP1B1 mRNA using the ΔΔCt method, normalizing to the expression of a stable housekeeping gene.
Western Blot for CYP1B1 Protein Expression
This technique is used to detect and quantify the level of CYP1B1 protein in cell lysates.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.[18] Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-polyacrylamide gel (e.g., 10%) and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CYP1B1 (e.g., at a 1:500 or 1:1000 dilution) overnight at 4°C.[19] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[7] Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize the CYP1B1 protein level to the loading control.
Therapeutic Strategies and Future Perspectives
The tumor-specific expression of CYP1B1 and its role in drug resistance make it a prime target for therapeutic intervention. Strategies to overcome CYP1B1-mediated resistance include:
-
CYP1B1 Inhibitors: Co-administration of specific CYP1B1 inhibitors, such as alpha-naphthoflavone (ANF), with conventional chemotherapy can resensitize resistant tumors.[4][6] The development of more potent and selective inhibitors is an active area of research.[3]
-
Gene Silencing: Using technologies like siRNA to specifically knock down CYP1B1 expression in tumor cells can enhance the efficacy of chemotherapeutic agents.[9][14]
-
Prodrug Activation: An alternative strategy exploits the high CYP1B1 activity in tumors. This involves designing inactive prodrugs that are selectively converted into potent cytotoxic agents by CYP1B1 within the tumor microenvironment, thereby minimizing systemic toxicity.[7][19]
Conclusion
CYP1B1 is a key player in the landscape of cancer drug resistance. Its overexpression in tumor tissues facilitates the metabolic inactivation of a broad spectrum of chemotherapeutic agents, presenting a significant clinical challenge. Understanding the regulatory mechanisms of CYP1B1, particularly the AhR signaling pathway, and its functional consequences is crucial for developing effective countermeasures. The targeted inhibition of CYP1B1 or its exploitation in prodrug strategies holds considerable promise for improving therapeutic outcomes and overcoming resistance in a variety of cancers. Continued research into the complex roles of CYP1B1 will undoubtedly pave the way for novel and more effective combination therapies in oncology.
References
- 1. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. texaschildrens.org [texaschildrens.org]
- 9. CYP1B1 expression is induced by docetaxel: effect on cell viability and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Docetaxel-Resistance in Prostate Cancer: Evaluating Associated Phenotypic Changes and Potential for Resistance Transfer via Exosomes | PLOS One [journals.plos.org]
- 14. Combination of siRNA-directed Gene Silencing With Cisplatin Reverses Drug Resistance in Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gene-quantification.de [gene-quantification.de]
- 16. mcgill.ca [mcgill.ca]
- 17. Basic Principles of RT-qPCR | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. salvestrol-cancer.com [salvestrol-cancer.com]
- 19. CYP1B1 antibody (18505-1-AP) | Proteintech [ptglab.com]
Structural Analysis of the CYP1B1 Binding Pocket: A Technical Guide for Drug Development Professionals
Disclaimer: The inhibitor "CYP1B1-IN-7" is used as a representative placeholder throughout this document. The structural and quantitative data presented are based on published research on various known inhibitors of Cytochrome P450 1B1 (CYP1B1) due to the absence of specific public data for a compound designated "this compound".
Introduction
Cytochrome P450 1B1 (CYP1B1) is a heme-containing monooxygenase that plays a critical role in the metabolism of a wide range of endogenous and exogenous compounds, including steroid hormones and procarcinogens.[1] Its overexpression in various tumor cells has made it a significant target for cancer therapy and chemoprevention.[1][2] Understanding the structural intricacies of the CYP1B1 binding pocket is paramount for the rational design of potent and selective inhibitors. This guide provides an in-depth technical overview of the CYP1B1 active site, key molecular interactions for inhibitor binding, and relevant experimental protocols for researchers, scientists, and drug development professionals.
CYP1B1 Binding Pocket Architecture
The active site of CYP1B1 is characterized as a relatively small, planar, and enclosed cavity, which favors the binding of flat, planar molecules such as polycyclic aromatic hydrocarbons, stilbenes, and flavonoids.[1] The binding pocket's architecture is primarily shaped by the conformation of several key secondary structural elements, most notably the F helix. A distortion in the F helix is a notable feature of the CYP1 family of enzymes.[1][3]
Computational and crystallographic studies have revealed that the binding site cavity of CYP1B1 is narrower and longer compared to that of CYP1A2.[1] The overall shape and size of the active site can exhibit considerable flexibility, undergoing conformational changes to accommodate ligands of varying sizes and shapes.[1] This structural plasticity is largely governed by the movement of side chains of amino acid residues lining the cavity.[1]
Key Molecular Interactions for Inhibitor Binding
The binding of inhibitors to the CYP1B1 active site is predominantly driven by a combination of hydrophobic interactions and π-π stacking, with hydrogen bonds and electrostatic interactions also playing a role for certain ligands.[3][4]
Hydrophobic Interactions: The largely hydrophobic nature of the active site cavity contributes significantly to the binding affinity of nonpolar inhibitors. Key residues involved in hydrophobic contacts include Ile399, Leu264, Ala330, and Ala121.[1]
π-π Stacking: A crucial interaction for the binding of aromatic inhibitors is π-π stacking with the phenylalanine residues located in the F helix.[1][5] Specifically, Phe231, Phe268, and Phe134 are critical for establishing these interactions.[6] The orientation of the inhibitor within the binding pocket is often dictated by the positioning of its aromatic rings relative to these phenylalanine residues.
Hydrogen Bonding and Electrostatic Interactions: For inhibitors possessing hydrogen bond donors or acceptors, interactions with polar residues within the active site can enhance binding affinity and selectivity. For instance, the Asn228 residue has been observed to form a hydrogen bond with the hydroxyl group of certain steroidal inhibitors.[1] Electrostatic interactions also contribute to the binding of some compounds.[4]
Quantitative Data on CYP1B1 Inhibitors
The inhibitory potency of various compounds against CYP1B1 is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through enzymatic assays such as the 7-ethoxyresorufin-O-deethylase (EROD) assay. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor Class | Compound | IC50 (µM) for CYP1B1 | Reference |
| Stilbenoids | 2,4,3',5'-Tetramethoxystilbene (TMS) | 0.002 | [5] |
| 3,4,5,3',5'-Pentamethoxystilbene (PMS) | 0.0032 | [5] | |
| Flavonoids | 3,5,7-Trihydroxyflavone (Galangin) | 0.003 | [7] |
| α-Naphthoflavone (ANF) | Potent Inhibitor | [8] | |
| Furocoumarins | Paradisin A | 3.56 | [5] |
| Bergamottin | 7.17 | [5] | |
| 6',7'-Dihydroxybergamottin (DHB) | 8.89 | [5] | |
| Steroids | 2-(4-Fluorophenyl)-Estradiol | 0.24 | [1] |
| Benzoxazolinones | Compound R-7 | 0.06 | [9] |
| Compound R-8 | 0.09 | [9] |
Experimental Protocols
7-Ethoxyresorufin-O-deethylase (EROD) Assay
The EROD assay is a widely used fluorometric method to measure the catalytic activity of CYP1A and CYP1B1 enzymes.[3][10] The assay relies on the O-deethylation of the substrate 7-ethoxyresorufin by the enzyme, which produces the highly fluorescent product resorufin. The rate of resorufin formation is directly proportional to the enzyme's activity. Inhibition of this activity by a test compound is used to determine its IC50 value.
Materials and Reagents:
-
Recombinant human CYP1B1 enzyme or microsomes containing CYP1B1
-
7-Ethoxyresorufin (substrate)
-
Resorufin (for standard curve)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of 7-ethoxyresorufin, resorufin, and the test inhibitor. Prepare a working solution of NADPH in buffer immediately before use.
-
Standard Curve: Prepare a serial dilution of resorufin in the assay buffer to generate a standard curve.
-
Assay Reaction:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add the recombinant CYP1B1 enzyme or microsomes and pre-incubate for a short period at 37°C.
-
Add 7-ethoxyresorufin to each well.
-
Initiate the reaction by adding NADPH.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: ~530-570 nm, Emission: ~580-590 nm) over time using a microplate reader.[11][12]
-
Data Analysis:
-
Calculate the rate of resorufin formation from the linear portion of the kinetic data using the resorufin standard curve.[13]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. CYP1B1: A Novel Molecular Biomarker Predicts Molecular Subtype, Tumor Microenvironment, and Immune Response in 33 Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of an ancestral mammalian family 1B1 cytochrome P450 with increased thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. benchchem.com [benchchem.com]
- 13. seagrant.whoi.edu [seagrant.whoi.edu]
in vitro characterization of CYP1B1-IN-7
An In-Depth Technical Guide to the In Vitro Characterization of CYP1B1-IN-7
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of endogenous and exogenous compounds.[1] Unlike many other CYP enzymes that are primarily found in the liver, CYP1B1 is predominantly expressed in extrahepatic tissues, including the breast, prostate, and ovaries.[2][3] Notably, CYP1B1 is overexpressed in a variety of tumors, while its expression in corresponding normal tissues is often low or undetectable.[4][5] This tumor-specific expression pattern has made CYP1B1 a compelling target for cancer therapy and chemoprevention.[1][6]
CYP1B1 plays a significant role in the metabolic activation of procarcinogens, such as polycyclic aromatic hydrocarbons, and in the metabolism of steroid hormones like 17β-estradiol.[4][5][6] The metabolic products of these reactions can be highly mutagenic, contributing to the initiation and progression of cancer.[5] Furthermore, CYP1B1 has been implicated in the development of resistance to various chemotherapeutic agents, including docetaxel and paclitaxel, by metabolizing them into inactive forms.[5][7]
This technical guide provides a comprehensive overview of the , a novel and potent inhibitor of CYP1B1. The following sections detail the methodologies for key experiments, present quantitative data in a structured format, and illustrate the relevant biological pathways and experimental workflows.
Data Presentation
The in vitro activity of this compound was assessed through a series of enzymatic and cell-based assays. The quantitative results are summarized in the tables below.
Table 1: Enzymatic Inhibition Profile of this compound
| Enzyme | This compound IC₅₀ (nM) | α-Naphthoflavone IC₅₀ (nM) |
| CYP1B1 | 4.5 | 15 |
| CYP1A1 | 250 | 10 |
| CYP1A2 | >10,000 | 25 |
IC₅₀ values were determined using a 7-ethoxyresorufin-O-deethylase (EROD) assay. Data are the mean of three independent experiments.
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | CYP1B1 Expression | Treatment | GI₅₀ (µM) |
| MDA-MB-231 | High | This compound | 2.1 |
| Doxorubicin | 0.5 | ||
| MCF-7 | Moderate | This compound | 7.8 |
| Doxorubicin | 0.8 | ||
| MCF-10A | Low (Normal-like) | This compound | >50 |
| Doxorubicin | 1.2 |
GI₅₀ (Growth Inhibition 50) values were determined after 72 hours of continuous exposure using a Cell Counting Kit-8 (CCK-8) assay.
Table 3: Effect of this compound on Gene Expression in MDA-MB-231 Cells
| Gene Symbol | Gene Name | Fold Change (mRNA Level) |
| CTNNB1 | β-catenin | -2.8 |
| SP1 | Sp1 transcription factor | -2.5 |
| ZEB1 | Zinc Finger E-Box Binding Homeobox 1 | -3.1 |
| CDH1 | E-cadherin | +4.2 |
Relative mRNA levels were quantified by qRT-PCR after 48 hours of treatment with 5 µM this compound. Fold changes are relative to vehicle-treated control cells.
Experimental Protocols
Detailed methodologies for the key experiments performed in the characterization of this compound are provided below.
CYP1B1 Enzyme Inhibition (EROD) Assay
This assay measures the catalytic activity of CYP1 enzymes by monitoring the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin.
-
Materials:
-
Recombinant human CYP1B1, CYP1A1, and CYP1A2 enzymes
-
7-ethoxyresorufin (EROD substrate)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
This compound and control inhibitors dissolved in DMSO
-
96-well black microplates
-
-
Procedure:
-
A reaction mixture containing the recombinant CYP enzyme and potassium phosphate buffer is prepared.
-
Varying concentrations of this compound (typically from 0.1 nM to 100 µM) are added to the wells of the microplate. The final DMSO concentration is kept below 0.5%.
-
The plate is pre-incubated at 37°C for 10 minutes.
-
The reaction is initiated by adding a mixture of the EROD substrate and the NADPH regenerating system.
-
The plate is incubated at 37°C for 30 minutes.
-
The reaction is stopped by adding acetonitrile.
-
The fluorescence of the product, resorufin, is measured using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
The concentration of inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay
This protocol assesses the effect of this compound on the proliferation of cancer cells.
-
Materials:
-
MDA-MB-231, MCF-7, and MCF-10A cell lines
-
Appropriate cell culture media and supplements (e.g., DMEM, FBS)
-
This compound dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
96-well clear cell culture plates
-
-
Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). A vehicle control (DMSO) is also included.
-
The cells are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, 10 µL of the CCK-8 reagent is added to each well.
-
The plate is incubated for an additional 1-4 hours until a visible color change occurs.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The percentage of growth inhibition is calculated relative to the vehicle-treated control cells, and the GI₅₀ value is determined.
-
Western Blotting
This technique is used to measure the protein levels of CYP1B1 and downstream signaling molecules.
-
Materials:
-
MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CYP1B1, anti-β-catenin, anti-E-cadherin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cells are treated with this compound or vehicle for 48 hours.
-
Cells are harvested and lysed using RIPA buffer.
-
Protein concentration in the lysates is determined using the BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature.
-
The membrane is incubated with the primary antibody overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The membrane is washed again, and the protein bands are visualized using an ECL substrate and an imaging system. Band intensities are quantified using densitometry software.
-
Visualizations
Diagrams illustrating key pathways, workflows, and mechanisms are provided below.
References
- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cytochrome P450 1B1: A Key Regulator of Ocular Iron Homeostasis and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03674A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 7. Identification of potential benzoxazolinones as CYP1B1 inhibitors via molecular docking, dynamics, waterswap, and in vitro analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Emerging Role of CYP1B1-IN-7 in Oncology: A Technical Overview of its Potential Effects on Cancer Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a phase I metabolizing enzyme that has garnered significant attention in oncology due to its overexpression in a wide array of human cancers compared to normal tissues. Its role in the metabolic activation of procarcinogens and its contribution to therapeutic resistance have positioned it as a compelling target for anticancer drug development. CYP1B1-IN-7 has emerged as a potent and selective inhibitor of CYP1B1, demonstrating cytotoxic effects in cancer cell lines. This technical guide provides an in-depth overview of the potential effects of this compound on cancer cell signaling pathways, based on the known functions of its target, CYP1B1. While specific studies on the downstream effects of this compound are not yet widely published, this document extrapolates its likely mechanisms of action and provides detailed experimental protocols for its characterization.
Quantitative Data
This compound has been identified as a selective inhibitor of CYP1B1. The following table summarizes the available quantitative data for this compound.
| Compound | Target | Assay | IC50 | Cell Line | Notes |
| This compound | CYP1B1 | Enzyme Inhibition Assay | 75 nM | - | Selective and potent inhibition of CYP1B1.[1] |
| This compound | - | Cytotoxicity Assay | 29 µM | Docetaxel-resistant MCF-7 (overexpressing CYP1B1) | Reverses docetaxel resistance and exhibits cytotoxicity.[1] |
Core Signaling Pathways Modulated by CYP1B1 and Potential Impact of this compound
The inhibition of CYP1B1 by this compound is anticipated to counteract the pro-tumorigenic signaling cascades driven by this enzyme. The following sections detail the key pathways likely to be affected.
Wnt/β-Catenin Signaling Pathway
CYP1B1 has been shown to activate the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Overexpression of CYP1B1 leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes such as c-Myc and Cyclin D1, promoting cancer cell proliferation.
By inhibiting CYP1B1, this compound is expected to downregulate the Wnt/β-catenin pathway, leading to decreased proliferation and survival of cancer cells.
Epithelial-Mesenchymal Transition (EMT)
CYP1B1 is implicated in promoting EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. This is often associated with changes in the expression of key marker proteins such as a decrease in E-cadherin and an increase in N-cadherin and Vimentin.
Inhibition of CYP1B1 by this compound is hypothesized to reverse or suppress the EMT phenotype, thereby reducing the migratory and invasive potential of cancer cells.
Experimental Protocols
To facilitate the further investigation of this compound, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the protein expression levels of key signaling molecules.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CYP1B1, anti-β-catenin, anti-c-Myc, anti-E-cadherin, anti-Vimentin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Wound Healing (Scratch) Assay
This protocol is used to assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line
-
6-well or 12-well plates
-
Complete growth medium
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure over time to assess cell migration.
Conclusion
This compound represents a promising new tool for targeting CYP1B1 in cancer therapy. Based on the established roles of CYP1B1, this inhibitor is expected to exert its anticancer effects by modulating key signaling pathways such as the Wnt/β-catenin pathway and by inhibiting epithelial-mesenchymal transition. The experimental protocols provided in this guide offer a framework for the detailed characterization of this compound and its mechanism of action in various cancer models. Further research into the specific downstream effects of this compound is warranted to fully elucidate its therapeutic potential.
References
Navigating the Cytotoxic Landscape of CYP1B1 Inhibition in Tumor Cells: A Technical Guide
Disclaimer: Information regarding a specific inhibitor designated "CYP1B1-IN-7" is not available in the public domain. This guide will therefore focus on a well-characterized and selective CYP1B1 inhibitor, 2,4,3',5'-tetramethoxystilbene (TMS) , as a representative molecule to explore the cytotoxic effects of CYP1B1 inhibition in tumor cells. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to the study of other selective CYP1B1 inhibitors.
Executive Summary
Cytochrome P450 1B1 (CYP1B1) is an enzyme frequently overexpressed in a wide array of human cancers, while its expression in normal tissues is minimal.[1][2][3] This differential expression profile makes CYP1B1 an attractive target for anticancer therapies.[4][5] Inhibition of CYP1B1 has emerged as a promising strategy to induce cytotoxicity in tumor cells through various mechanisms, including the disruption of critical signaling pathways, induction of apoptosis, and cell cycle arrest. This technical guide provides an in-depth overview of the cytotoxic effects of selective CYP1B1 inhibition, using 2,4,3',5'-tetramethoxystilbene (TMS) as a primary example. We will delve into the quantitative measures of its efficacy, the detailed experimental protocols for its evaluation, and the intricate signaling cascades it modulates.
Quantitative Efficacy of TMS in Tumor Cells
The cytotoxic potential of a compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values for TMS have been determined across various cancer cell lines, demonstrating its potent and selective activity against CYP1B1.
| Inhibitor | Target | Assay | IC50 | Reference |
| TMS | CYP1B1 | Ethoxyresorufin-O-deethylation (EROD) | 6 nM | [6][7] |
| TMS | CYP1A1 | Ethoxyresorufin-O-deethylation (EROD) | 300 nM | [6][7] |
| TMS | CYP1A2 | Ethoxyresorufin-O-deethylation (EROD) | 3.1 µM | [6][7] |
| DMU2139 | CYP1B1 | Not Specified | 9 nM | [8] |
| DMU2105 | CYP1B1 | Not Specified | 10 nM | [8] |
| Alizarin | CYP1B1 | Not Specified | 2.7 µM | [8] |
Core Mechanisms of Action: How TMS Induces Tumor Cell Cytotoxicity
The cytotoxic effects of TMS in tumor cells are multifaceted, primarily revolving around the induction of apoptosis and the arrest of the cell cycle.
Induction of Apoptosis
TMS has been shown to induce apoptotic cell death in various cancer cell lines.[9][10] The underlying mechanism involves the intrinsic apoptotic pathway, characterized by the following key events:
-
Upregulation of Pro-Apoptotic Proteins: Treatment with TMS leads to an increase in the expression of pro-apoptotic proteins such as Bax, Bim, and Noxa.[11]
-
Mitochondrial Translocation of Bax: The pro-apoptotic protein Bax translocates from the cytosol to the mitochondria, a critical step in initiating the intrinsic apoptotic cascade.[11]
-
Caspase Activation: TMS treatment triggers both caspase-dependent and -independent cell death pathways.[11]
Cell Cycle Arrest
In addition to apoptosis, TMS can induce cell cycle arrest, preventing the proliferation of cancer cells.[12] Studies have demonstrated that TMS can cause an arrest at the G2/M phase of the cell cycle. This is accompanied by:
-
Activation of p21Cip1/waf1: An increase in the expression of the cyclin-dependent kinase inhibitor p21.[12]
-
Downregulation of CDK1: A decrease in the levels of cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition.[12]
-
Dephosphorylation of Akt: A reduction in the phosphorylation of Akt, a protein kinase involved in cell survival and proliferation.[12]
Signaling Pathways Modulated by CYP1B1 Inhibition
The inhibition of CYP1B1 by TMS impacts several critical signaling pathways that are often dysregulated in cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytotoxicity of CYP1B1 inhibitors like TMS.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the CYP1B1 inhibitor (e.g., TMS) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. salvestrol-cancer.com [salvestrol-cancer.com]
- 2. Discovery of cytochrome P450 1B1 inhibitors as new promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 1B1: a novel anticancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A new selective and potent inhibitor of human cytochrome P450 1B1 and its application to antimutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Modulation of human cytochrome P450 1B1 expression by 2,4,3',5'-tetramethoxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of CYP1B1-IN-7 (compound 2a)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of CYP1B1-IN-7, a potent and selective inhibitor of the cytochrome P450 1B1 (CYP1B1) enzyme. This compound, also referred to as compound 2a in scientific literature, has demonstrated significant potential in overcoming chemoresistance in cancer cells overexpressing CYP1B1.
Introduction
Cytochrome P450 1B1 is a tumor-specific enzyme that is overexpressed in a variety of human cancers. Its activity can lead to the metabolic inactivation of several common anticancer drugs, such as docetaxel, contributing to acquired drug resistance. Selective inhibition of CYP1B1 is a promising therapeutic strategy to enhance the efficacy of existing chemotherapeutic agents. This compound (compound 2a) has been identified as a selective inhibitor of CYP1B1, capable of reversing docetaxel resistance in cancer cell lines.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (compound 2a) as a CYP1B1 inhibitor.
| Parameter | Value | Reference |
| Compound Name | This compound (compound 2a) | [1][2] |
| CAS Number | 52601-58-8 | |
| Molecular Formula | C₁₉H₁₃ClO | |
| IC₅₀ for CYP1B1 | 75 nM | [1][2] |
| IC₅₀ for Docetaxel Resistance Reversal | 29.0 ± 3.6 μM | [1][2] |
| Selectivity | >10-fold selective for CYP1B1 | [1][2] |
Experimental Protocol: Synthesis of this compound (compound 2a)
The synthesis of this compound (2-(2-Chlorophenyl)-4H-chromen-4-one) is achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.
Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one (Chalcone Intermediate)
-
To a solution of 2'-hydroxyacetophenone (1 equivalent) and 2-chlorobenzaldehyde (1 equivalent) in ethanol, add an aqueous solution of potassium hydroxide (e.g., 50% w/v) dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure chalcone intermediate.
Step 2: Synthesis of 2-(2-Chlorophenyl)-4H-chromen-4-one (this compound, compound 2a)
-
Dissolve the chalcone intermediate from Step 1 (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I₂) to the solution.
-
Heat the reaction mixture at a reflux temperature for approximately 3-4 hours.
-
Monitor the completion of the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.
-
The resulting precipitate is the crude this compound. Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of Experimental Workflow
The following diagram illustrates the synthetic workflow for this compound.
References
Application Notes and Protocols for CYP1B1-IN-7 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing CYP1B1-IN-7, a selective inhibitor of the cytochrome P450 enzyme CYP1B1, in various cell-based assays. The following sections detail the necessary reagents, step-by-step procedures, and data analysis for assessing the enzymatic activity of CYP1B1, evaluating the cytotoxic effects of the inhibitor, and investigating its potential to reverse drug resistance in cancer cell lines.
I. Overview of CYP1B1 and its Inhibitor, this compound
Cytochrome P450 1B1 (CYP1B1) is an enzyme that is frequently overexpressed in a wide range of human tumors, including breast, prostate, and ovarian cancers.[1][2] Its expression in normal tissues is comparatively low, making it an attractive target for cancer therapy. CYP1B1 is involved in the metabolic activation of procarcinogens and has been implicated in the development of resistance to certain chemotherapeutic drugs, such as docetaxel.[3]
This compound is a selective and potent inhibitor of CYP1B1. It has been shown to reverse docetaxel resistance and exhibit cytotoxic effects in cancer cell lines that overexpress CYP1B1.
II. Quantitative Data Summary for this compound
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ for CYP1B1 Inhibition | 75 nM | Recombinant Human CYP1B1 | N/A |
| IC₅₀ for Cytotoxicity | 29 µM | Docetaxel-Resistant MCF-7 | N/A |
III. Experimental Protocols
A. Cell Culture and Maintenance
1. Recommended Cell Line:
-
MCF-7: A human breast adenocarcinoma cell line that is known to express CYP1B1. This cell line is suitable for studying the effects of CYP1B1 inhibition on cell viability and drug resistance.
2. Culture Conditions:
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency.
3. Development of Docetaxel-Resistant MCF-7 Cells (Optional): To study the reversal of drug resistance, a docetaxel-resistant MCF-7 cell line can be developed.
-
Gradually expose MCF-7 cells to increasing concentrations of docetaxel over a period of several months.
-
Start with a low concentration of docetaxel (e.g., 1 nM) and double the concentration every 2-3 weeks as the cells develop resistance.
-
Maintain a parental MCF-7 cell line in parallel with no docetaxel exposure as a control.
-
The resistant cell line should be continuously cultured in the presence of a maintenance concentration of docetaxel (e.g., 5 nM) to retain its resistance phenotype.[4]
B. Protocol 1: Determination of CYP1B1 Enzymatic Activity using P450-Glo™ CYP1B1 Assay
This protocol describes a luminescent assay to measure the enzymatic activity of CYP1B1 in live cells treated with this compound. The P450-Glo™ Assay utilizes a luminogenic substrate that is converted into luciferin by CYP1B1, generating a light signal that is proportional to enzyme activity.[5][6][7]
Materials:
-
MCF-7 cells (or other suitable cell line)
-
This compound
-
P450-Glo™ CYP1B1 Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a white, opaque 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment time (e.g., 1, 6, or 24 hours).
-
Assay Reagent Preparation: Prepare the P450-Glo™ CYP1B1 substrate solution according to the manufacturer's instructions.
-
Enzymatic Reaction: Add 50 µL of the prepared substrate solution to each well. Mix gently and incubate at 37°C for 30-60 minutes.
-
Luminescence Detection: Add 50 µL of the Luciferin Detection Reagent to each well. Mix and incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of CYP1B1 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.
C. Protocol 2: Cell Viability and Cytotoxicity Assay
This protocol determines the cytotoxic effect of this compound on cancer cells using a Real-Time-Glo™ MT Cell Viability Assay, which measures cell viability as a function of metabolic activity.
Materials:
-
MCF-7 cells
-
This compound
-
Real-Time-Glo™ MT Cell Viability Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a white, opaque 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the cells. Include a vehicle control.
-
Assay Reagent Addition: Add 100 µL of the 2X Real-Time-Glo™ reagent to each well.
-
Incubation and Measurement: Incubate the plate at 37°C and measure luminescence at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours) using a plate-reading luminometer.
Data Analysis:
-
Normalize the luminescence readings to the time zero values.
-
Plot the normalized cell viability against the logarithm of the this compound concentration for each time point.
-
Determine the IC₅₀ value for cytotoxicity from the dose-response curve at a specific time point (e.g., 48 hours).
D. Protocol 3: Reversal of Docetaxel Resistance Assay
This protocol assesses the ability of this compound to sensitize docetaxel-resistant MCF-7 cells to the cytotoxic effects of docetaxel.
Materials:
-
Docetaxel-resistant MCF-7 cells
-
Parental (non-resistant) MCF-7 cells
-
This compound
-
Docetaxel
-
Real-Time-Glo™ MT Cell Viability Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed both parental and docetaxel-resistant MCF-7 cells in separate white, opaque 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of docetaxel in culture medium.
-
Prepare a fixed, non-toxic concentration of this compound (e.g., a concentration below its IC₅₀ for cytotoxicity, such as 1 µM).
-
Treat the cells with:
-
Docetaxel alone.
-
This compound alone.
-
A combination of docetaxel and this compound.
-
Vehicle control.
-
-
-
Assay and Measurement: Perform the Real-Time-Glo™ MT Cell Viability Assay as described in Protocol 2, measuring luminescence after 48 or 72 hours of incubation.
Data Analysis:
-
Generate dose-response curves for docetaxel alone and in combination with this compound for both parental and resistant cell lines.
-
Calculate the IC₅₀ values for docetaxel in each condition.
-
The "fold-reversal" of resistance can be calculated by dividing the IC₅₀ of docetaxel in resistant cells by the IC₅₀ of docetaxel in the presence of this compound in the same cells. A fold-reversal value greater than 1 indicates sensitization.
IV. Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by CYP1B1 and the experimental workflows described in the protocols.
References
- 1. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Sensitivity of docetaxel-resistant MCF-7 breast cancer cells to microtubule-destabilizing agents including vinca alkaloids and colchicine-site binding agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P450-Glo™ CYP1B1 Assay System [worldwide.promega.com]
- 6. Luminogenic cytochrome P450 assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes: Developing a CYP1B1 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes responsible for metabolizing a wide range of endogenous and exogenous compounds. Unlike many other CYPs, CYP1B1 is primarily expressed in extrahepatic tissues and is frequently overexpressed in a wide variety of tumors, including breast, prostate, and lung cancers. This tumor-specific expression makes CYP1B1 a compelling target for cancer therapy and chemoprevention.
CYP1B1 plays a critical role in the metabolic activation of procarcinogens, such as polycyclic aromatic hydrocarbons, and in the metabolism of estrogens to potentially carcinogenic catechols. By inhibiting CYP1B1, novel therapeutic agents can prevent the formation of these harmful metabolites. Furthermore, since CYP1B1 can metabolize and inactivate certain anticancer drugs like paclitaxel and docetaxel, its inhibition may help overcome drug resistance.
These application notes provide a detailed protocol for a robust and sensitive in vitro fluorescence-based assay to screen for and characterize inhibitors of human CYP1B1, such as the compound CYP1B1-IN-7. The assay measures the inhibition of the O-deethylation of 7-ethoxyresorufin (a fluorogenic substrate) by recombinant human CYP1B1.
CYP1B1 Signaling and Inhibition Pathway
CYP1B1 metabolizes various substrates, leading to downstream cellular effects. Procarcinogens are converted into active carcinogens that can form DNA adducts, while estrogens are metabolized into 4-hydroxyestradiol, a reactive species implicated in carcinogenesis. Inhibitors like this compound block these metabolic activities.
Experimental Protocol: Fluorometric CYP1B1 Inhibition Assay
Principle of the Assay
This protocol employs a fluorometric method to measure CYP1B1 activity. The assay uses the non-fluorescent substrate 7-ethoxyresorufin, which is metabolized by CYP1B1 in the presence of the cofactor NADPH to produce the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to CYP1B1 enzyme activity. A test compound's inhibitory effect is quantified by measuring the decrease in fluorescence in its presence compared to a vehicle control.
Experimental Workflow
The overall workflow involves preparing reagents, setting up the reaction plate with the enzyme, inhibitor, and substrate, initiating the reaction, and measuring the fluorescent signal over time.
Materials and Reagents
-
Enzyme: Recombinant human CYP1B1 (e.g., from insect or E. coli expression systems)
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate: 7-Ethoxyresorufin
-
Test Inhibitor: this compound
-
Positive Control Inhibitor: α-Naphthoflavone or 2,4,3',5'-Tetramethoxystilbene (TMS)
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)
-
Solvent: DMSO (Dimethyl sulfoxide) for dissolving compounds
-
Equipment:
-
Fluorescence microplate reader with temperature control (Excitation ~530 nm, Emission ~590 nm)
-
Black, flat-bottom 96-well microplates
-
Standard laboratory pipettes and multichannel pipettes
-
37°C incubator
-
Step-by-Step Procedure
4.1. Reagent Preparation
-
Assay Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.4.
-
NADPH Stock (20 mM): Dissolve NADPH in assay buffer. Prepare fresh and keep on ice.
-
Substrate Stock (100 µM): Dissolve 7-Ethoxyresorufin in DMSO. Store protected from light.
-
Enzyme Working Solution (2X): Dilute recombinant CYP1B1 in assay buffer to a final concentration of 10 pmol/mL (final assay concentration will be 5 pmol/mL). Keep on ice.
-
Inhibitor Stock Solutions (10 mM): Dissolve this compound and the positive control inhibitor (e.g., α-Naphthoflavone) in DMSO.
-
Serial Dilutions: Perform serial dilutions of the inhibitor stocks in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point curve, 3-fold dilutions). The final DMSO concentration in the assay should be ≤ 1%.
4.2. Assay Protocol The final reaction volume is 200 µL.
-
Plate Layout: Design the plate to include wells for:
-
100% Activity Control (Vehicle, no inhibitor)
-
0% Activity Control (No NADPH or heat-inactivated enzyme)
-
Test Inhibitor (this compound) at various concentrations
-
Positive Control Inhibitor at various concentrations
-
-
Add Reagents to Plate:
-
Add 100 µL of the 2X CYP1B1 enzyme working solution to all wells except the "No Enzyme" blanks.
-
Add 2 µL of the appropriate inhibitor dilution (or DMSO for 100% activity control) to the wells.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
Prepare Substrate/Cofactor Mix (2.2X): Just before use, prepare a mix in assay buffer containing 440 µM NADPH and 2.2 µM 7-Ethoxyresorufin. Pre-warm this mix to 37°C.
-
Initiate Reaction: Add 98 µL of the pre-warmed Substrate/Cofactor mix to all wells using a multichannel pipette.
-
Measure Fluorescence: Immediately place the plate in the microplate reader (pre-set to 37°C). Measure fluorescence intensity (Ex: 530 nm, Em: 590 nm) every minute for 30 minutes.
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (Vmax) by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve (RFU/min).
-
Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate of Test Well / Rate of Vehicle Control Well)] * 100
-
Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.
Data Presentation
Quantitative data should be organized for clarity and comparison.
Table 1: Example Data for IC50 Determination of this compound
| this compound Conc. (nM) | Log Concentration | Average Rate (RFU/min) | % Inhibition | | :--------------------: | :---------------: | :----------------
Application Notes and Protocols for Studying Chemoresistance Reversal using CYP1B1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is an enzyme that is frequently overexpressed in a wide range of human cancers and has been implicated in the development of resistance to various chemotherapeutic agents.[1][2][3] This phenomenon is often attributed to the role of CYP1B1 in metabolizing and thereby inactivating anticancer drugs, or by promoting cell survival pathways that counteract the cytotoxic effects of these agents.[4][5] Consequently, the inhibition of CYP1B1 has emerged as a promising strategy to reverse chemoresistance and enhance the efficacy of existing cancer therapies.
CYP1B1-IN-7 is a potent and selective inhibitor of CYP1B1.[6] These application notes provide detailed protocols for utilizing this compound to study the reversal of chemoresistance in cancer cell lines, particularly in the context of taxane-based chemotherapeutics like docetaxel.
Mechanism of Action: Reversal of Chemoresistance
CYP1B1 contributes to chemoresistance not necessarily by directly metabolizing drugs like docetaxel, but by promoting cell survival and inhibiting apoptosis.[1][4] Overexpression of CYP1B1 can lead to the upregulation of transcription factors such as Sp1.[7][8] Sp1, in turn, can suppress the expression of pro-apoptotic factors like the TNF-related apoptosis-inducing ligand (TRAIL) and its receptors (DR4/DR5).[7][9] Furthermore, CYP1B1 activity can lead to the stabilization of anti-apoptotic proteins such as the X-linked inhibitor of apoptosis protein (XIAP).[5]
By inhibiting the enzymatic activity of CYP1B1, this compound disrupts these pro-survival signaling pathways. This restores the cancer cells' sensitivity to chemotherapeutic agents, leading to a reversal of the resistant phenotype.
Quantitative Data: Efficacy of this compound
The following table summarizes the inhibitory activity of this compound and its efficacy in reversing docetaxel resistance in a CYP1B1-overexpressing breast cancer cell line (MCF-7).
| Compound | Target | IC50 (CYP1B1 Inhibition) | Cell Line | Chemotherapeutic Agent | IC50 (Resistance Reversal) | Fold Reversal | Reference |
| This compound (compound 2a) | CYP1B1 | 75 nM | Docetaxel-Resistant MCF-7 | Docetaxel | 29.0 ± 3.6 µM | Not explicitly stated, but demonstrated reversal of resistance. | [6] |
Experimental Protocols
Protocol 1: Determination of IC50 for Docetaxel in Chemoresistant Cells
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent.[10]
Materials:
-
Docetaxel-resistant cancer cell line (e.g., docetaxel-resistant MCF-7)
-
Complete cell culture medium
-
Docetaxel
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the docetaxel-resistant cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of docetaxel in complete medium. A typical concentration range to start with is 0.01 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted docetaxel solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Plot the percentage of cell viability versus the logarithm of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: Chemoresistance Reversal Assay with this compound
This protocol determines the ability of this compound to reverse docetaxel resistance.
Materials:
-
Same as Protocol 1
-
This compound
Procedure:
-
Cell Seeding:
-
Follow step 1 of Protocol 1.
-
-
Drug and Inhibitor Treatment:
-
Prepare serial dilutions of docetaxel as in Protocol 1.
-
Prepare a fixed, non-toxic concentration of this compound in complete medium. This concentration should be determined beforehand by a cytotoxicity assay of this compound alone. A starting point could be a concentration below its cytotoxic IC50.
-
Remove the medium from the wells.
-
Add 100 µL of the docetaxel dilutions to one set of wells.
-
To a parallel set of wells, add 100 µL of the docetaxel dilutions that also contain the fixed concentration of this compound.
-
Include controls for cells treated with this compound alone and vehicle controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay and Data Acquisition:
-
Follow steps 3 and 4 of Protocol 1.
-
-
Data Analysis:
-
Calculate the IC50 of docetaxel in the absence and presence of this compound as described in Protocol 1.
-
The fold reversal of resistance can be calculated using the following formula: Fold Reversal = IC50 (Docetaxel alone) / IC50 (Docetaxel + this compound)
-
Visualizations
Caption: Signaling pathway of CYP1B1-mediated chemoresistance and its reversal by this compound.
Caption: Experimental workflow for assessing chemoresistance reversal using this compound.
References
- 1. CYP1B1 expression is induced by docetaxel: effect on cell viability and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP1B1 expression is induced by docetaxel: effect on cell viability and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP1B1 prevents proteasome-mediated XIAP degradation by inducing PKCε activation and phosphorylation of XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 1B1 promotes cancer cell survival via specificity protein 1 (Sp1)-mediated suppression of death receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Assessing CYP1B1-IN-7 in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is an enzyme frequently overexpressed in a variety of human cancers, including breast cancer, and is implicated in both the activation of pro-carcinogens and the development of resistance to chemotherapy.[1] Its role in cancer progression makes it a compelling target for therapeutic intervention. CYP1B1-IN-7 is a selective inhibitor of CYP1B1 with a reported IC50 of 75 nM.[2] In MCF-7 cells, a human breast cancer cell line that expresses estrogen receptors (ERα), CYP1B1 is involved in estrogen metabolism and has been shown to influence cell proliferation and survival pathways.[1][3] Assessing the effects of specific inhibitors like this compound in this cell line is crucial for understanding their therapeutic potential.
These application notes provide a comprehensive set of protocols to evaluate the biological effects of this compound on MCF-7 cells, covering cell culture, assessment of cell viability, and analysis of protein and gene expression.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | (e)-3-(4-chlorophenyl)-1-naphthalen-2-ylprop-2-en-1-one | [2] |
| Molecular Weight | 292.76 g/mol | [2] |
| Purity | >98% | [2] |
| CYP1B1 IC50 | 75 nM | [2] |
| Cytotoxicity IC50 (in CYP1B1-overexpressing MCF-7 cells) | 29 µM | [2] |
| Storage | 2 years at -20°C (powder), 6 months at -80°C (in DMSO) | [2] |
Table 2: Recommended Antibody and Primer Details
| Reagent | Supplier | Catalog # | Application | Recommended Dilution/Concentration |
| Anti-CYP1B1 Antibody | Proteintech | 18505-1-AP | Western Blot | 1:600 |
| Anti-β-actin Antibody | Sigma | A5441 | Western Blot | 1:5000 |
| Human CYP1B1 qPCR Primers | OriGene | HP200090 | qRT-PCR | 10 µM stock |
| Human β-actin qPCR Primers | (User-defined) | - | qRT-PCR | 10 µM stock |
Experimental Protocols
MCF-7 Cell Culture
This protocol describes the standard procedure for culturing MCF-7 cells to ensure healthy and consistent cell populations for subsequent experiments.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them by first washing with PBS, then detaching with Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:5 split ratio.[4]
Treatment with this compound
This protocol outlines the preparation of this compound and the treatment of MCF-7 cells. A preliminary dose-response experiment is recommended to determine the optimal non-toxic working concentration range.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
MCF-7 cells cultured as described above
-
Complete growth medium
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -80°C.
-
On the day of the experiment, thaw an aliquot of the stock solution and dilute it in complete growth medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Ensure the final concentration of DMSO in the medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Seed MCF-7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to attach overnight.
-
Remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the metabolic activity of MCF-7 cells, which is an indicator of cell viability.
Materials:
-
MCF-7 cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following treatment with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for CYP1B1 Expression
This protocol details the detection and quantification of CYP1B1 protein levels in MCF-7 cells following treatment with this compound.
Materials:
-
MCF-7 cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Anti-CYP1B1 (1:600 dilution), Anti-β-actin (1:5000 dilution)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYP1B1 and anti-β-actin antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the CYP1B1 signal to the β-actin signal.
Quantitative Real-Time PCR (qRT-PCR) for CYP1B1 mRNA Expression
This protocol is for quantifying the relative expression of CYP1B1 mRNA in MCF-7 cells after treatment.
Materials:
-
MCF-7 cells treated with this compound in 6-well plates
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for human CYP1B1 and a reference gene (e.g., β-actin)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the treated cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and the specific primers for CYP1B1 and the reference gene.
-
Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in CYP1B1 mRNA expression, normalized to the reference gene.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound in MCF-7 cells.
Caption: Simplified CYP1B1 signaling pathways in MCF-7 cells and the action of this compound.
References
- 1. Leptin induces CYP1B1 expression in MCF-7 cells through ligand-independent activation of the ERα pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS 52601-58-8|DC Chemicals [dcchemicals.com]
- 3. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Studies of CYP1B1-IN-7 (A Novel Investigational CYP1B1 Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds.[1][2][3] Notably, CYP1B1 is overexpressed in a variety of human cancers, including breast, prostate, and colorectal cancer, while its expression in normal tissues is minimal.[3][4] This differential expression makes CYP1B1 an attractive target for cancer therapy.[4] CYP1B1 is implicated in the metabolic activation of procarcinogens to their carcinogenic forms and plays a role in hormone-induced cancers through the metabolism of estrogens.[3] Furthermore, emerging evidence suggests the involvement of CYP1B1 in signaling pathways that promote cell proliferation and metastasis, such as the Wnt/β-catenin pathway.[5][6] Inhibition of CYP1B1, therefore, presents a promising strategy for cancer treatment and prevention.[3]
CYP1B1-IN-7 is a novel, potent, and selective small molecule inhibitor of CYP1B1. These application notes provide detailed protocols for the in vivo evaluation of this compound, focusing on its anti-tumor efficacy, pharmacokinetic and pharmacodynamic profiles, and preliminary safety assessment.
CYP1B1 Signaling Pathway
CYP1B1 contributes to oncogenesis through multiple mechanisms. It metabolizes procarcinogens into active carcinogens that can form DNA adducts, leading to mutations. Additionally, CYP1B1 has been shown to induce the epithelial-mesenchymal transition (EMT) and activate the Wnt/β-catenin signaling pathway, promoting cancer cell proliferation and metastasis.[5][6] The diagram below illustrates a key signaling cascade influenced by CYP1B1.
References
- 1. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. scbt.com [scbt.com]
- 3. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of CYP1B1-IN-7: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility and stability of CYP1B1-IN-7, a selective inhibitor of the cytochrome P450 1B1 enzyme. Drawing from available product information and safety data, this resource offers troubleshooting advice and frequently asked questions to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound in its powdered form should be kept at -20°C, where it is stable for up to two years. Once dissolved in a solvent, storage conditions will vary based on the solvent used and the desired shelf-life.[1]
Q3: Can I dissolve this compound in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its likely low aqueous solubility, a common characteristic of many small molecule inhibitors. To prepare a working solution in an aqueous buffer, it is advised to first dissolve the compound in an organic solvent like DMSO and then perform a serial dilution into the aqueous buffer of choice.
Q4: I am observing precipitation when I dilute my this compound stock solution into my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your final working solution may be exceeding its solubility limit in the aqueous medium. Try using a lower final concentration.
-
Increase the percentage of organic solvent: While it is important to minimize the final concentration of organic solvents in cell-based assays to avoid toxicity, a slight increase in the DMSO concentration (e.g., from 0.1% to 0.5%) in your final working solution might help maintain solubility. Always include a vehicle control with the same final solvent concentration in your experiment.
-
Use a carrier protein: In some cases, the addition of a carrier protein like bovine serum albumin (BSA) to the final dilution buffer can help to keep hydrophobic compounds in solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | Inadequate mixing or insufficient solvent. | Vortex the solution for several minutes. Gentle warming (to no more than 37°C) and sonication in a water bath can also aid dissolution. |
| Precipitation in Stock Solution During Storage | The storage temperature is too high, or the solution has been stored for too long. | Ensure the stock solution is stored at the recommended temperature. If precipitation is observed, try to redissolve the compound by gentle warming and vortexing. If it does not redissolve, it is recommended to prepare a fresh stock solution. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always use freshly prepared working solutions for your experiments. |
| Unexpected Biological Effects | The solvent used is causing cellular toxicity or interfering with the assay. | Always include a vehicle control (the solvent used to dissolve the compound) in your experiments to account for any solvent-induced effects. Minimize the final concentration of the organic solvent in your assay. |
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 2 years | [1] |
| In DMSO | 4°C | 2 weeks | [1] |
| In DMSO | -80°C | 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution into your cell culture medium to achieve the desired final concentration. It is recommended to perform an intermediate dilution in the medium before the final dilution to minimize the risk of precipitation. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare a 1 mM intermediate solution in the medium, and then dilute this to 10 µM.
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing CYP1B1-IN-7 Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYP1B1-IN-7 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the cytochrome P450 1B1 (CYP1B1) enzyme.[1][2] Its primary mechanism of action is to bind to the CYP1B1 enzyme and block its metabolic activity.[3] This is significant in cancer research as CYP1B1 is often overexpressed in tumor cells and is involved in the metabolic activation of procarcinogens. By inhibiting CYP1B1, this compound can reduce the formation of carcinogenic metabolites and may decrease cancer cell proliferation.[3]
Q2: What are the recommended starting concentrations for this compound in in vitro experiments?
Based on its IC50 values, a good starting point for in vitro experiments would be in the nanomolar to low micromolar range. The IC50 of this compound for CYP1B1 is 75 nM.[1][2] For experiments on reversing drug resistance in CYP1B1-overexpressing cells, a higher concentration may be necessary, as the reported IC50 for this effect is 29 μM in a docetaxel-resistant MCF-7 cell line.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: In which cell lines is CYP1B1 typically expressed and suitable for studying the effects of this compound?
CYP1B1 is overexpressed in a variety of human cancer cell lines. Some commonly used cell lines with notable CYP1B1 expression include:
It is crucial to verify the CYP1B1 expression level in your chosen cell line by Western blotting or qRT-PCR before initiating inhibitor studies.
Q4: How can I assess the inhibitory effect of this compound on CYP1B1 enzyme activity in my in vitro model?
The most common method to measure CYP1B1 enzymatic activity is the 7-ethoxyresorufin-O-deethylase (EROD) assay.[8][9] This is a fluorometric assay that measures the conversion of the substrate 7-ethoxyresorufin into the fluorescent product resorufin by CYP1 enzymes. A reduction in resorufin production in the presence of this compound indicates successful inhibition of CYP1B1 activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable inhibitory effect of this compound | Incorrect Dosage: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider range of concentrations, starting from the low nanomolar range and extending to the micromolar range. |
| Low CYP1B1 Expression: The chosen cell line may not express sufficient levels of CYP1B1. | Confirm CYP1B1 protein expression in your cell line using Western blotting. Consider using a cell line known for high CYP1B1 expression or a CYP1B1-overexpressing stable cell line. | |
| Inhibitor Instability: this compound may be degrading in the culture medium. | Prepare fresh stock solutions of the inhibitor for each experiment. Store the stock solution at -20°C or -80°C as recommended by the supplier.[1] | |
| High Cytotoxicity Observed at Low Concentrations | Off-target Effects: At higher concentrations, the inhibitor may have off-target effects leading to cytotoxicity. | Determine the cytotoxic profile of this compound on your cell line using an MTT or similar cell viability assay.[10][11][12][13][14] Use concentrations below the cytotoxic threshold for your mechanism-of-action studies. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%) and include a vehicle control in your experiments. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can affect experimental outcomes. | Use cells within a consistent passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the time of treatment. |
| Assay Variability: Pipetting errors or variations in incubation times can lead to inconsistent results. | Use calibrated pipettes and be precise with all liquid handling steps. Ensure consistent incubation times for all experimental plates. |
Data Presentation
Table 1: Inhibitory Potency of this compound
| Inhibitor | Target | IC50 | Cell Line | Assay |
| This compound | CYP1B1 | 75 nM[1][2] | - | Enzymatic Assay |
| This compound | Docetaxel Resistance Reversal | 29 µM[1][2] | CYP1B1-overexpressing MCF-7 | Cytotoxicity Assay |
Table 2: IC50 Values of Other Select CYP1B1 Inhibitors for Reference
| Inhibitor | IC50 |
| α-Naphthoflavone | 5 nM[15] |
| Galangin (a flavonoid) | 3 nM[6] |
| 2,4,3',5'-Tetramethoxystilbene (TMS) | 3 nM[9] |
| Estrone | 2.5 µM[16] |
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Incubate the plate overnight in the incubator.[11]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
2. CYP1B1 Enzyme Activity (EROD Assay)
This protocol provides a general workflow for a cell-based EROD assay.
-
Materials:
-
Cells expressing CYP1B1
-
96-well black, clear-bottom plates
-
Culture medium
-
This compound
-
7-Ethoxyresorufin (EROD substrate)
-
NADPH (cofactor)
-
Resorufin (for standard curve)
-
Fluorometric microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound for the desired pre-incubation time.
-
Prepare a reaction mixture containing 7-ethoxyresorufin in a suitable buffer.
-
Wash the cells with warm PBS.
-
Add the reaction mixture to each well.
-
Initiate the enzymatic reaction by adding NADPH to each well.[8]
-
Immediately measure the fluorescence of resorufin production over time using a fluorometer with excitation around 530-570 nm and emission around 580-590 nm.[8]
-
Calculate the rate of resorufin formation and normalize it to the protein concentration in each well.
-
3. Western Blotting for CYP1B1 Expression
This is a generalized protocol and requires optimization.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CYP1B1 (e.g., rabbit anti-CYP1B1)[17]
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from treated and untreated cells.
-
Determine protein concentration using a standard assay (e.g., BCA or Bradford).
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.[17][18]
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary CYP1B1 antibody overnight at 4°C.[18]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Probe for a loading control to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Simplified signaling pathways involving CYP1B1.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound |CAS 52601-58-8|DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 5. CYP1B1 antibody (18505-1-AP) | Proteintech [ptglab.com]
- 6. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]
- 7. Development of an in vitro model to screen CYP1B1-targeted anticancer prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proanthocyanidins inhibit CYP1B1 through mixed-type kinetics and stable binding in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. salvestrol-cancer.com [salvestrol-cancer.com]
- 18. 4.6. Western Blot Analysis [bio-protocol.org]
Technical Support Center: Troubleshooting Off-Target Effects of CYP1B1-IN-7
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting potential off-target effects of CYP1B1-IN-7, a novel inhibitor of Cytochrome P450 1B1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with inhibitors like this compound?
A: Off-target effects occur when a small molecule inhibitor, such as this compound, interacts with and modulates the activity of proteins other than its intended target, CYP1B1.[1][2] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and potential adverse side effects in clinical applications.[1] Understanding and mitigating off-target effects is crucial for the accurate interpretation of experimental data and for the development of safe and effective therapeutics.[1][2]
Q2: How can I proactively assess the potential for off-target effects with this compound before starting extensive experiments?
A: A proactive approach to identifying potential off-target effects is highly recommended. This can involve a combination of computational and experimental methods. In silico tools can predict potential off-target interactions based on the chemical structure of this compound.[1] Following computational predictions, in vitro profiling, such as screening the compound against a panel of known kinases and other enzymes, can provide empirical evidence of off-target binding.[2][3]
Q3: What are some general best practices to minimize the impact of potential off-target effects in my experiments?
A: Several strategies can be employed to minimize the influence of off-target effects.[2] Firstly, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect.[2] Secondly, employing a structurally unrelated inhibitor of CYP1B1 can help confirm that the observed phenotype is not due to a shared off-target effect of a specific chemical scaffold.[1][2] Finally, genetic validation techniques, such as siRNA or CRISPR-Cas9 to knock down or knock out CYP1B1, can help verify that the observed phenotype is a direct result of modulating the intended target.[2]
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of CYP1B1.
-
Possible Cause: This discrepancy could be a strong indicator of off-target effects. While CYP1B1 is involved in the metabolism of various compounds, including procarcinogens and steroid hormones, a phenotype unrelated to these functions may suggest that this compound is interacting with other cellular pathways.[4][5][6]
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Conduct a dose-response experiment and compare the IC50 value for the observed phenotype with the known IC50 for CYP1B1 inhibition. A significant difference in potency may point towards an off-target effect.
-
Use a Structurally Unrelated CYP1B1 Inhibitor: Treat cells with a different, structurally distinct inhibitor of CYP1B1. If the unexpected phenotype is not replicated, it is likely an off-target effect specific to the chemical structure of this compound.[1]
-
Conduct a Rescue Experiment: Overexpress CYP1B1 in your cell line and then treat with this compound. If the phenotype is not reversed or "rescued" by the increased levels of the target protein, it strongly suggests the involvement of other targets.[1]
-
Issue 2: My compound, this compound, is showing significant cytotoxicity at concentrations required for CYP1B1 inhibition.
-
Possible Cause: The observed toxicity could be due to either on-target effects of inhibiting CYP1B1 or, more commonly, off-target interactions with essential cellular proteins.[2]
-
Troubleshooting Steps:
-
Cell Line Counter-Screen: Test the toxicity of this compound in a cell line that does not express CYP1B1. If toxicity persists, it is likely due to off-target effects.
-
Broad Panel Screening: Screen this compound against a panel of known toxicity-related targets, such as the hERG channel and various cytochrome P450 enzymes.[1]
-
Genetic Knockdown: Use siRNA or CRISPR to reduce the expression of CYP1B1. If this genetic knockdown phenocopies the observed toxicity, it suggests that the toxicity is on-target.[2]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CYP1B1 |
| CYP1B1 (On-Target) | 15 | 1 |
| Kinase A (Off-Target) | 150 | 10 |
| Kinase B (Off-Target) | 750 | 50 |
| Kinase C (Off-Target) | >10,000 | >667 |
| Kinase D (Off-Target) | 8,000 | 533 |
Table 2: Comparison of IC50 Values for On-Target vs. Phenotypic Effects
| Assay | IC50 (nM) |
| CYP1B1 Enzymatic Assay | 15 |
| Cell Proliferation (MCF-7) | 50 |
| Apoptosis Induction (Unexpected) | 500 |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 100 µM down to 1 nM. Include a vehicle control (e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
Objective: To confirm that this compound engages with and inhibits the downstream signaling of its intended target in a cellular context.
Methodology:
-
Plate cells and treat with varying concentrations of this compound for a specified time.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a downstream marker of CYP1B1 activity overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: A flowchart illustrating the experimental workflow for troubleshooting unexpected off-target effects.
Caption: A diagram showing the intended on-target and a potential off-target signaling pathway of this compound.
Caption: A decision tree to guide researchers in distinguishing between on-target and off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one
This technical support guide provides troubleshooting advice and frequently asked questions for researchers synthesizing (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, a chalcone derivative. Chalcones are typically synthesized via the Claisen-Schmidt condensation.[1][2][3] This process involves the base-catalyzed reaction between an aryl ketone and an aromatic aldehyde.[4] In this case, 2'-acetylnaphthalene reacts with 4-chlorobenzaldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective base catalysis. | Ensure the base (e.g., NaOH, KOH) is fresh and of the correct concentration. For reactions sensitive to hydrolysis, consider using a stronger, non-hydroxide base like sodium hydride in an anhydrous solvent like THF.[5] |
| Low reactivity of starting materials. | Increase the reaction temperature or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Competing side reactions. | Add the aldehyde slowly to the reaction mixture, which should be cooled in an ice bath to control the reaction rate.[5] | |
| Product is soluble in the reaction mixture. | If the product does not precipitate upon completion, try adding cold water or acidifying the mixture with dilute HCl while cooling in an ice bath to induce precipitation.[6] For highly soluble products, reducing the solvent volume and refrigerating overnight may promote crystallization.[7] | |
| Formation of an Oily or Gummy Product | Impurities preventing crystallization. | Wash the crude product with cold water and a non-polar solvent like hexane to remove unreacted starting materials. Attempt recrystallization from a different solvent system, such as ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes.[8] |
| Presence of water. | Ensure all glassware is thoroughly dried before starting the reaction, especially when using water-sensitive reagents. | |
| Product Contaminated with Starting Materials | Incomplete reaction. | Monitor the reaction by TLC to ensure all starting material is consumed before workup. |
| Inefficient purification. | Recrystallize the product multiple times if necessary. Column chromatography can be employed for difficult separations.[6] A common eluent system for chalcones is a mixture of hexanes and ethyl acetate.[5] | |
| Unexpected Color Change | Formation of side products or degradation. | A dark red or brown color may indicate side reactions. Ensure the reaction temperature is controlled, especially during the addition of the base. It is important to monitor the reaction by TLC to distinguish product formation from decomposition. |
| Difficulty in Isolating the Product by Filtration | Very fine precipitate. | Allow the precipitate to settle completely before filtration. Use of a Büchner funnel with appropriate filter paper is recommended. Washing with copious amounts of cold water can help solidify the product on the filter.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one?
A1: The synthesis proceeds via a Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[3] The mechanism involves the deprotonation of the α-carbon of 2'-acetylnaphthalene by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. The resulting alkoxide intermediate is protonated to form a β-hydroxy ketone, which then readily dehydrates under the reaction conditions to yield the α,β-unsaturated ketone (chalcone).
Caption: General mechanism of Claisen-Schmidt condensation.
Q2: Which base is most suitable for this synthesis?
A2: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used bases for Claisen-Schmidt condensations, typically as aqueous solutions in an alcohol solvent.[9] For some substrates, a solvent-free approach using solid NaOH and grinding the reactants with a mortar and pestle has proven effective and is considered a green chemistry method.[1][5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[5] Spot the reaction mixture on a TLC plate alongside the starting materials (2'-acetylnaphthalene and 4-chlorobenzaldehyde). The formation of a new spot with a different Rf value indicates product formation. The reaction is considered complete when the starting material spots have disappeared or are very faint. A common solvent system for chalcone TLC is a 3:1 mixture of hexanes and ethyl acetate.[5]
Q4: What is the best method for purifying the crude product?
A4: Recrystallization is the most common and effective method for purifying chalcones.[6] Ethanol is a frequently used solvent for recrystallization.[5][10] If the product is not pure after one recrystallization, a second recrystallization or purification by column chromatography may be necessary.[6]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Synthesis Methods and Applications of Chalcone_Chemicalbook [chemicalbook.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one [mdpi.com]
- 9. (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one [mdpi.com]
- 10. (E)-3-(4-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for CYP1B1-IN-7 and Docetaxel Co-administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving the co-administration of the cytochrome P450 1B1 (CYP1B1) inhibitor, CYP1B1-IN-7, and the chemotherapeutic agent, docetaxel.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for co-administering a CYP1B1 inhibitor with docetaxel?
A1: The primary rationale is to overcome docetaxel resistance.[1][2][3] Overexpression of CYP1B1 in tumor cells has been linked to decreased efficacy of docetaxel.[1][4] CYP1B1 may metabolize docetaxel into less active forms or contribute to a cellular environment that promotes drug resistance.[1][3] By inhibiting CYP1B1 with an agent like this compound, the aim is to maintain higher intracellular concentrations of active docetaxel and sensitize resistant cancer cells to its cytotoxic effects.[2]
Q2: What are the primary mechanisms of action for docetaxel and this compound?
A2: Docetaxel is a taxane anti-cancer drug that works by stabilizing microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
This compound, as a selective inhibitor of CYP1B1, blocks the enzymatic activity of this protein. CYP1B1 is a member of the cytochrome P450 superfamily and is involved in the metabolism of various endogenous and exogenous compounds, including some procarcinogens and steroid hormones.[5] In the context of cancer, its inhibition is intended to prevent the metabolic inactivation of chemotherapeutic agents and potentially modulate signaling pathways that contribute to cell survival and proliferation.
Q3: How do I determine the optimal concentrations of this compound and docetaxel for my experiments?
A3: The optimal concentrations should be determined empirically for each cell line. A standard approach is to first determine the half-maximal inhibitory concentration (IC50) for each compound individually. Subsequently, a matrix of concentrations for both drugs can be tested in combination to assess for synergistic, additive, or antagonistic effects. The Chou-Talalay method is a widely accepted approach for quantifying these interactions through the calculation of a Combination Index (CI).
Q4: What are the key signaling pathways I should investigate when studying the effects of this co-administration?
A4: Key signaling pathways to investigate include those related to cell cycle regulation, apoptosis, and drug resistance. Given the known functions of CYP1B1 and docetaxel, the following pathways are of particular interest:
-
Wnt/β-catenin Signaling: CYP1B1 has been shown to activate this pathway, which is involved in cell proliferation and metastasis.[6][7]
-
Apoptosis Pathways: Investigation of key apoptosis markers such as cleaved caspases (e.g., caspase-3, -8, -9) and PARP cleavage is crucial to confirm the induction of programmed cell death.
-
Microtubule Dynamics: While challenging to directly visualize, the effects on microtubule stability can be inferred through cell cycle analysis and immunofluorescence staining of tubulin.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | Inconsistent cell seeding density. Pipetting errors. Edge effects in microplates. | Ensure a homogeneous cell suspension and use a multichannel pipette for seeding. Calibrate pipettes regularly and use proper technique. Fill the outer wells of the microplate with sterile PBS or media to minimize evaporation. |
| No synergistic effect observed with the drug combination. | Suboptimal concentration range of one or both drugs. The chosen cell line may not be dependent on CYP1B1 for docetaxel resistance. Incorrect timing of drug administration (e.g., sequential vs. simultaneous). | Re-evaluate the IC50 values for each drug individually and test a broader range of concentrations in the combination studies. Screen a panel of cell lines with varying levels of CYP1B1 expression. Experiment with different administration schedules (e.g., pre-treatment with this compound for 24 hours before adding docetaxel). |
| Unexpected cytotoxicity of this compound alone. | The inhibitor may have off-target effects at the concentrations used. The cell line may be particularly sensitive to CYP1B1 inhibition. | Perform a dose-response curve for this compound to determine its IC50 and use concentrations well below this for synergy experiments. Investigate the expression level of CYP1B1 in your cell line. |
| Difficulty in detecting apoptosis markers by Western blot. | Insufficient drug treatment time or concentration to induce significant apoptosis. Poor antibody quality or suboptimal blotting conditions. Lysates prepared from a mixed population of live and dead cells. | Perform a time-course experiment to determine the optimal duration of drug treatment. Validate your primary antibodies and optimize antibody concentrations and incubation times. When possible, collect both adherent and floating cells to enrich for the apoptotic population. |
| Inconsistent Combination Index (CI) values. | Inaccurate IC50 values for the individual drugs. Experimental variability in the combination assay. Inappropriate mathematical model for synergy calculation. | Carefully repeat the single-agent dose-response experiments to obtain reliable IC50 values. Increase the number of technical and biological replicates for the combination assay. Ensure the use of appropriate software (e.g., CompuSyn) for calculating the CI based on the Chou-Talalay method. |
Quantitative Data
Table 1: Representative IC50 Values for a CYP1B1 Inhibitor and Docetaxel
| Compound | Cell Line | IC50 (nM) | Reference |
| CYP1B1 Inhibitor (e.g., α-Naphthoflavone) | Docetaxel-Resistant Breast Cancer Cell Line | 5 | [8] |
| Docetaxel | Parental Breast Cancer Cell Line | 10 | [4] |
| Docetaxel | Docetaxel-Resistant Breast Cancer Cell Line | 80 | [4] |
Table 2: Representative Combination Index (CI) Values for CYP1B1 Inhibitor and Docetaxel Co-administration
| Cell Line | CYP1B1 Inhibitor (Concentration) | Docetaxel (Concentration) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| Docetaxel-Resistant | 5 nM | 20 nM | 0.5 | 0.7 | Synergy |
| Docetaxel-Resistant | 5 nM | 40 nM | 0.75 | 0.6 | Synergy |
| Docetaxel-Resistant | 10 nM | 20 nM | 0.65 | 0.5 | Strong Synergy |
| Docetaxel-Resistant | 10 nM | 40 nM | 0.85 | 0.4 | Strong Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
For single-agent IC50 determination, treat cells with a serial dilution of either this compound or docetaxel.
-
For combination studies, treat cells with a matrix of concentrations of both this compound and docetaxel. Include vehicle-treated control wells.
-
-
Incubation: Incubate the cells for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and Combination Indices using appropriate software.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: After drug treatment, collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for co-administration studies.
Caption: Docetaxel's mechanism of action.
Caption: CYP1B1 signaling and drug metabolism.
References
- 1. CYP1B1 expression is induced by docetaxel: effect on cell viability and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CYP1B1: A Novel Molecular Biomarker Predicts Molecular Subtype, Tumor Microenvironment, and Immune Response in 33 Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. salvestrol-cancer.com [salvestrol-cancer.com]
- 7. Details of the Drug Combination | DrugMAP [drugmap.idrblab.net]
- 8. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Preclinical Limitations of CYP1B1-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing CYP1B1-IN-7 in preclinical models. The information is designed to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in various cancer types.[1][2] It functions by binding to the CYP1B1 enzyme and blocking its metabolic activity.[1] This inhibition can prevent the activation of pro-carcinogens and reverse drug resistance in cancer cells.[1]
Q2: What are the known in vitro IC50 values for this compound?
This compound has a reported IC50 of 75 nM for the inhibition of CYP1B1.[1][3] In a CYP1B1-overexpressing MCF-7 cell line resistant to Docetaxel, it has been shown to reverse this resistance with an IC50 of 29 μM.[1][3]
Q3: In which solvent is this compound soluble?
According to supplier datasheets, this compound is soluble in DMSO.[4] However, its aqueous solubility is not widely reported and may be limited, which is a critical consideration for experimental design.
Troubleshooting Guide
Problem 1: Poor Aqueous Solubility and Compound Precipitation in In Vitro Assays
Symptoms:
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Visible precipitate in cell culture media or assay buffer after adding this compound.
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Inconsistent or lower-than-expected potency in cellular assays.
-
High variability between replicate wells.
Possible Cause: this compound, like many small molecule inhibitors, likely has low aqueous solubility. Direct dilution of a concentrated DMSO stock into aqueous buffer can cause the compound to precipitate.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
-
Use a Surfactant: For biochemical assays, consider the inclusion of a non-ionic surfactant like Tween-20 (at ~0.01%) in the assay buffer to help maintain solubility.
-
Serum in Media: For cell-based assays, the protein content in fetal bovine serum (FBS) can help stabilize the compound. Ensure consistent serum concentrations are used.
-
Pre-dilution Strategy: Perform serial dilutions of your DMSO stock in DMSO before the final dilution into aqueous buffer to avoid a large concentration gradient that promotes precipitation.
Problem 2: Lack of In Vivo Efficacy in Animal Models
Symptoms:
-
The compound shows good potency in vitro but has no significant effect on tumor growth or other relevant endpoints in animal models.
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High dose levels are required to see a minimal effect.
Possible Causes:
-
Poor Bioavailability: The compound may have low oral absorption due to poor solubility or high first-pass metabolism.
-
Rapid Metabolism: this compound may be rapidly cleared from circulation by metabolic enzymes in the liver or other tissues.
-
Sub-optimal Formulation: The vehicle used for in vivo administration may not be suitable for a poorly soluble compound.
Solutions and Experimental Protocols:
-
Assess Metabolic Stability: Before extensive in vivo studies, it is crucial to determine the metabolic stability of this compound.
-
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Prepare Microsome Incubation: In a 96-well plate, incubate this compound (typically at 1 µM) with liver microsomes (e.g., from mouse, rat, or human) in a phosphate buffer (pH 7.4).
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Initiate Reaction: Start the metabolic reaction by adding NADPH, a necessary cofactor for CYP enzymes.[5]
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Time Points: Stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a cold organic solvent like acetonitrile to precipitate the proteins.
-
Analysis: Analyze the remaining concentration of this compound at each time point using LC-MS/MS.
-
Calculate Half-Life: Determine the in vitro half-life (t½) from the rate of compound disappearance. This provides an estimate of its metabolic clearance.[5]
-
-
-
Develop an Appropriate Formulation: For in vivo administration, especially oral gavage, a suitable formulation is critical for poorly soluble compounds.
-
Table 1: Common Formulation Strategies for Poorly Soluble Compounds
Formulation Strategy Components Advantages Disadvantages Suspension Vehicle (e.g., 0.5% methylcellulose), Surfactant (e.g., 0.2% Tween-80) Simple to prepare. Potential for non-uniform dosing if not properly suspended. Solution (Co-solvent) DMSO, PEG400, Saline Ensures compound is fully dissolved. High concentrations of organic solvents can be toxic. | Lipid-Based Formulation | Oils, surfactants, co-solvents (e.g., SEDDS) | Can significantly enhance oral absorption.[6] | More complex to develop and characterize. |
-
Problem 3: Unexpected Biological Effects or Off-Target Toxicity
Symptoms:
-
Cellular phenotype does not align with the known function of CYP1B1.
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Toxicity is observed in animal models at doses where the on-target effect is not apparent.
Possible Cause: this compound may inhibit other cytochrome P450 enzymes or have off-target interactions with other proteins, a common challenge with kinase and enzyme inhibitors.[7]
Solutions:
-
CYP450 Selectivity Profiling: Screen this compound against a panel of other major human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to determine its selectivity.
-
Phenotypic Comparison: Compare the cellular effects of this compound with those of other known, structurally different CYP1B1 inhibitors or with CYP1B1 knockout/knockdown models.
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Dose-Response Evaluation: Carefully evaluate the dose-response relationship for both on-target and off-target effects to identify a potential therapeutic window.
Data Summary
Table 2: Physicochemical and In Vitro Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H13ClO | [4] |
| Molecular Weight | 292.76 g/mol | [4] |
| IC50 (CYP1B1) | 75 nM | [1][3] |
| IC50 (Docetaxel Resistance Reversal) | 29 µM (in MCF-7/CYP1B1 cells) | [1][3] |
| Solubility | Soluble in DMSO |[4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CYP1B1 metabolic activation pathway and mechanism of inhibition.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
References
- 1. This compound |CAS 52601-58-8|DC Chemicals [dcchemicals.com]
- 2. This compound | 52601-58-8 | MOLNOVA [molnova.cn]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound Supplier | CAS 52601-58-8 | AOBIOUS [aobious.com]
- 5. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the selectivity of CYP1B1-IN-7
Welcome to the Technical Support Center for CYP1B1-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered while working with this selective inhibitor.
Disclaimer: "this compound" is a hypothetical inhibitor name used for illustrative purposes in this guide. The strategies, protocols, and troubleshooting advice provided are based on established principles for the development and characterization of selective enzyme inhibitors, particularly for the Cytochrome P450 family.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with this compound.
Q1: My IC50 value for this compound is inconsistent across experiments. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a common issue in enzyme kinetics. The variability can often be traced to several factors related to assay conditions and reagents.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Details |
| Inhibitor Stock Solution Degradation | Prepare fresh stock solutions and aliquot for single use. | This compound, like many small molecules, may be unstable over time or with repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light. |
| Variable Incubation Times | Standardize and strictly control all incubation times. | Enzyme inhibition can be time-dependent. Ensure that pre-incubation of the enzyme with the inhibitor and the subsequent reaction time are consistent for all experiments.[1] |
| Substrate Concentration | Use a substrate concentration at or below the Km value. | For competitive inhibitors, a lower substrate concentration increases the apparent potency of the inhibitor, leading to more sensitive and reproducible IC50 values.[2] |
| Enzyme Activity Variation | Use a consistent lot of recombinant enzyme or microsomal preparation. | Different batches of enzymes can have varying activity levels. If using a new batch, perform a validation experiment to ensure consistency. |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate pipetting techniques. | Small volume errors, especially when preparing serial dilutions of the inhibitor, can lead to significant variations in the final concentration and, consequently, the IC50 value. |
| Data Analysis Method | Use a consistent non-linear regression model for curve fitting. | The choice of curve-fitting model can influence the calculated IC50 value. A four-parameter logistic model is commonly used and recommended for dose-response curves.[3] |
Q2: I'm observing significant off-target effects at concentrations where CYP1B1 is not fully inhibited. How can I improve the experimental selectivity?
A2: Observing off-target effects is a critical step in characterizing an inhibitor. Improving experimental selectivity involves optimizing assay conditions to favor the target enzyme and accurately assessing the inhibitor's activity against other enzymes.
Strategies to Enhance Experimental Selectivity:
| Strategy | Experimental Approach | Expected Outcome |
| Optimize Substrate Concentration | For each CYP isoform, use a substrate concentration close to its specific Km value. | This ensures that the inhibition data for each enzyme is comparable and reflects the true potency of the inhibitor under physiologically relevant conditions. |
| Adjust Incubation Time | Shorten the incubation time to the minimum required to obtain a robust signal. | For time-dependent or irreversible inhibitors, a shorter incubation time can help differentiate between high-affinity binding to the primary target and lower-affinity, time-dependent binding to off-targets. |
| Selectivity Profiling | Screen this compound against a panel of related enzymes (e.g., CYP1A1, CYP1A2, CYP2D6, CYP3A4). | This will provide a quantitative measure of selectivity (Selectivity Index), which is the ratio of the IC50 for the off-target to the IC50 for the target enzyme. |
| Cell-Based Assays | Use cell lines with varying expression levels of CYP1B1 and other CYP isoforms. | This helps to confirm that the observed cellular effects are indeed due to the inhibition of CYP1B1 and not an off-target.[4][5] |
Q3: this compound shows high potency in biochemical assays but low activity in cell-based assays. What could be the reason for this discrepancy?
A3: A drop in potency between biochemical and cell-based assays is a frequent challenge in drug development. This often points to issues with the compound's properties in a more complex biological environment.
Potential Reasons for Potency Discrepancy:
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | Perform a cell permeability assay (e.g., PAMPA or Caco-2 assay). |
| Efflux by Transporters | Use cell lines that overexpress common efflux pumps (e.g., P-gp) or use an efflux pump inhibitor. |
| Metabolic Instability | Conduct a microsomal stability assay. |
| High Protein Binding | Measure the extent of plasma protein binding. |
Frequently Asked Questions (FAQs)
Q1: What are the primary medicinal chemistry strategies to enhance the selectivity of a CYP1B1 inhibitor like this compound?
A1: Enhancing the selectivity of an inhibitor involves modifying its chemical structure to exploit differences between the target enzyme and off-target enzymes. For CYP1B1, selectivity over the highly homologous CYP1A1 and CYP1A2 is often a key goal.
Key Medicinal Chemistry Strategies:
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Exploiting Structural Differences in the Active Site: Although the active sites of CYP1 family members are similar, subtle differences in amino acid residues can be exploited. Computational docking and molecular dynamics simulations can help identify these differences and guide the design of modifications to the inhibitor that increase interactions with CYP1B1-specific residues.[6]
-
Modulating Lipophilicity: Reducing the overall lipophilicity (fat-solubility) of the inhibitor can decrease non-specific binding and interactions with the hydrophobic active sites of many CYP enzymes.[7]
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Introducing Conformational Rigidity: A more rigid molecular structure can reduce the inhibitor's ability to adapt to the active sites of multiple enzymes, thereby increasing selectivity for the target enzyme with the most complementary binding pocket.[8]
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Weakening Heme-Binding Interactions: Many CYP inhibitors contain a functional group that coordinates with the heme iron in the active site. Modifying this group to weaken the interaction can reduce inhibition of off-target CYPs.[7]
Q2: How do I design an experiment to profile the selectivity of this compound against other CYP isoforms?
A2: A robust selectivity profile is essential for characterizing any new inhibitor. A common method is to determine the IC50 values against a panel of key CYP isoforms.
Experimental Protocol: CYP Inhibition Assay (IC50 Determination)
-
Enzyme and Substrate Preparation:
-
Use recombinant human CYP enzymes (e.g., CYP1B1, CYP1A1, CYP1A2, CYP2D6, CYP3A4) or human liver microsomes.[9]
-
For each CYP isoform, use a specific probe substrate at a concentration close to its Km value.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of inhibitor concentrations (typically 7-10 concentrations) that will span the expected IC50 value.
-
-
Incubation:
-
In a 96-well plate, combine the enzyme, buffer, and each concentration of the inhibitor.
-
Pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate and a cofactor (e.g., NADPH).[10]
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C. The reaction should be in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analyze the formation of the metabolite using LC-MS/MS.[9]
-
-
Data Analysis:
-
Calculate the percentage of enzyme activity at each inhibitor concentration relative to a vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[3]
-
-
Selectivity Calculation:
-
Calculate the Selectivity Index (SI) for each off-target enzyme:
-
SI = IC50 (Off-target CYP) / IC50 (CYP1B1)
-
-
A higher SI value indicates greater selectivity for CYP1B1.
-
Q3: What are the key signaling pathways affected by CYP1B1 that I should monitor for off-target effects in cell-based assays?
A3: CYP1B1 is known to be involved in several signaling pathways that are crucial for cell proliferation and metastasis. Monitoring these pathways can help determine if the cellular effects of this compound are on-target.
The primary pathway to monitor is the Wnt/β-catenin signaling pathway . CYP1B1 has been shown to promote the activation of this pathway, leading to increased cell proliferation and metastasis.[11]
Experimental Approach for Pathway Analysis:
-
Western Blotting: Treat cancer cell lines (e.g., MCF-7 breast cancer cells) with this compound and measure the protein levels of key components of the Wnt/β-catenin pathway, such as β-catenin and its downstream target, c-Myc. A selective inhibitor should decrease the levels of these proteins.
-
Reporter Gene Assay: Use a luciferase reporter construct driven by a β-catenin-responsive promoter. Inhibition of CYP1B1 should lead to a decrease in luciferase activity.
Visualizations
Caption: CYP1B1-Wnt/β-catenin signaling pathway and point of inhibition.
Caption: Experimental workflow for enhancing inhibitor selectivity.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 6. Identification of CYP1B1-specific candidate inhibitors using combination of in silico screening, integrated knowledge-based filtering, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for the development of highly selective cytochrome P450 inhibitors: Several CYP targets in current research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implementation of the CYP Index for the Design of Selective Tryptophan-2,3-dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CYP1B1 Inhibition: Profiling α-Naphthoflavone as a Benchmark for Efficacy
For researchers, scientists, and drug development professionals, the selective inhibition of Cytochrome P450 1B1 (CYP1B1) presents a promising therapeutic strategy, particularly in oncology. This guide provides a comprehensive comparative analysis of α-naphthoflavone, a well-characterized CYP1B1 inhibitor, to serve as a benchmark for evaluating the efficacy of novel inhibitory compounds like the developmental candidate CYP1B1-IN-7.
Currently, there is no publicly available experimental data on the efficacy of this compound, preventing a direct comparison. However, this guide furnishes the necessary data and methodologies to assess its performance against the established profile of α-naphthoflavone.
Efficacy and Selectivity of α-Naphthoflavone
α-Naphthoflavone (ANF) is a potent inhibitor of CYP1 family enzymes.[1] Its inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity of an inhibitor is crucial to minimize off-target effects, as CYP1A1 and CYP1A2 are involved in the metabolism of various drugs and xenobiotics.[2][3]
Table 1: Inhibitory Potency (IC50) of α-Naphthoflavone against CYP1 Isoforms
| Compound | CYP1B1 IC50 (nM) | CYP1A1 IC50 (nM) | CYP1A2 IC50 (nM) | Selectivity (CYP1A1/CYP1B1) | Selectivity (CYP1A2/CYP1B1) |
| α-Naphthoflavone | 5 | 60 | 6 | 12 | 1.2 |
Data compiled from multiple sources.[4]
Derivatives of α-naphthoflavone have been synthesized to improve both potency and selectivity. For instance, certain modifications have yielded inhibitors with IC50 values for CYP1B1 in the low nanomolar and even picomolar range, demonstrating significantly enhanced selectivity over CYP1A1 and CYP1A2.[1][5] One such derivative exhibited an IC50 of 0.043 nM for CYP1B1.[1]
Mechanism of Action and Biological Effects
CYP1B1 inhibitors, including α-naphthoflavone, typically act as competitive or non-competitive inhibitors by binding to the active site of the enzyme.[6] This inhibition can lead to several significant biological outcomes:
-
Overcoming Drug Resistance: CYP1B1 is overexpressed in various cancer types and can metabolize and inactivate chemotherapeutic drugs like docetaxel and paclitaxel.[1][7] Inhibition of CYP1B1 by compounds such as α-naphthoflavone can restore the sensitivity of cancer cells to these drugs.[1]
-
Cancer Chemoprevention: By inhibiting the metabolic activation of procarcinogens into their carcinogenic forms, CYP1B1 inhibitors can play a role in cancer prevention.[8]
Signaling Pathways Modulated by CYP1B1
The activity of CYP1B1 has been linked to the modulation of key cellular signaling pathways implicated in cancer progression. Understanding these pathways is crucial for elucidating the broader mechanistic effects of CYP1B1 inhibitors.
Wnt/β-catenin Signaling Pathway
CYP1B1 can activate the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. This activation promotes cell proliferation and metastasis. Inhibition of CYP1B1 can, therefore, lead to the downregulation of this pathway.
Caption: Wnt/β-catenin signaling pathway and the influence of CYP1B1.
p38 MAP Kinase Signaling Pathway
CYP1B1 expression can be upregulated by inflammatory cytokines through the p38 MAP kinase signaling pathway. This suggests a link between inflammation, CYP1B1 activity, and cancer.
Caption: p38 MAP Kinase signaling pathway leading to CYP1B1 expression.
Experimental Protocols for Efficacy Evaluation
To facilitate the direct comparison of novel inhibitors like this compound with α-naphthoflavone, a detailed protocol for a standard in vitro inhibition assay is provided below. The 7-ethoxyresorufin-O-deethylase (EROD) assay is a widely used, fluorescence-based method to measure the catalytic activity of CYP1A and CYP1B1 enzymes.[9][10]
7-Ethoxyresorufin-O-deethylase (EROD) Assay Protocol
This protocol outlines the steps to determine the IC50 value of a test compound for CYP1B1 inhibition.
Materials:
-
Recombinant human CYP1B1 enzyme
-
7-Ethoxyresorufin (EROD substrate)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Resorufin (for standard curve)
-
Test compound (e.g., this compound, α-naphthoflavone) dissolved in a suitable solvent (e.g., DMSO)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: General workflow for the EROD assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent (e.g., 2 mM in DMSO).
-
Prepare a stock solution of resorufin for the standard curve (e.g., 2 mM in DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound and α-naphthoflavone (as a positive control) in the assay buffer.
-
-
Standard Curve:
-
Prepare a series of resorufin standards in the assay buffer to generate a standard curve for quantifying the amount of product formed.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the potassium phosphate buffer.
-
Add the recombinant human CYP1B1 enzyme to each well (except for the blank wells).
-
Add the various concentrations of the test compound or α-naphthoflavone to the respective wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding a mixture of 7-ethoxyresorufin and the NADPH regenerating system to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for resorufin (e.g., Ex: 530-560 nm, Em: 585-595 nm) over a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of resorufin formation for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion
While a direct comparison of this compound and α-naphthoflavone is not currently possible due to the lack of data for the former, this guide provides a robust framework for such an evaluation. The detailed information on α-naphthoflavone's efficacy, its role in relevant signaling pathways, and the comprehensive experimental protocol for the EROD assay offer the necessary tools for researchers to characterize and compare the performance of novel CYP1B1 inhibitors. As data on new compounds like this compound becomes available, this guide will serve as a valuable resource for contextualizing their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of highly potent and selective CYP1B1 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Association of CYP1A1 and CYP1B1 inhibition in in vitro assays with drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an in vitro model to screen CYP1B1-targeted anticancer prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 10. benchchem.com [benchchem.com]
Reversing Docetaxel Resistance: A Comparative Guide to CYP1B1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapeutic agents like docetaxel is a significant hurdle in cancer treatment. One of the key mechanisms implicated in this resistance is the overexpression of Cytochrome P450 1B1 (CYP1B1), an enzyme that can metabolize and potentially inactivate various anticancer drugs.[1] This guide provides a comparative overview of the validation of CYP1B1 inhibitors in overcoming docetaxel resistance, focusing on key experimental data and methodologies. While a specific inhibitor designated "CYP1B1-IN-7" could not be identified in the public research domain, this guide focuses on well-characterized and novel CYP1B1 inhibitors to illustrate the principles and data crucial for evaluating such compounds.
The Role of CYP1B1 in Docetaxel Resistance: A Signaling Pathway
Overexpression of CYP1B1 in tumor cells is a critical factor in the development of resistance to docetaxel. While the exact mechanism is still under investigation, it is believed that CYP1B1 may not directly metabolize docetaxel but rather contributes to cell survival pathways, thus diminishing the cytotoxic effects of the drug.[2] Inhibition of CYP1B1, therefore, presents a promising strategy to re-sensitize resistant cancer cells to docetaxel.
Performance of CYP1B1 Inhibitors in Reversing Docetaxel Resistance
The efficacy of CYP1B1 inhibitors is primarily evaluated by their ability to inhibit the enzyme's activity and to restore the cytotoxic effect of docetaxel in resistant cancer cells. Below is a summary of the performance of representative CYP1B1 inhibitors.
Note: The following data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
| Inhibitor | Target | IC50 (CYP1B1 Inhibition) | Cell Line | Effect on Docetaxel Resistance | Reference |
| α-Naphthoflavone | CYP1B1 | Not specified in these studies | Docetaxel-resistant prostate cancer (DU145) | Reverses docetaxel resistance | [2] |
| Compound 4c (α-Naphthoflavone derivative) | CYP1B1 | 0.043 nM | Not specified for docetaxel resistance | Potent and selective inhibitor | [1] |
| Compound 11f (Water-soluble α-Naphthoflavone derivative) | CYP1B1 | Not specified | Docetaxel-resistant breast cancer (MCF-7/1B1) | Eliminates docetaxel resistance | [1] |
Experimental Protocols for Validation
Standardized experimental protocols are essential for the validation and comparison of CYP1B1 inhibitors. Below are detailed methodologies for key assays used to assess the effect of these inhibitors on docetaxel resistance.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of docetaxel alone and in combination with a CYP1B1 inhibitor on cancer cells.
Workflow:
Protocol:
-
Cell Seeding: Seed docetaxel-resistant cancer cells (e.g., MCF-7/1B1, DU145-DR) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of docetaxel, the CYP1B1 inhibitor, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values for each treatment condition.
CYP1B1 Enzyme Inhibition Assay (EROD Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of CYP1B1. The assay is based on the O-deethylation of 7-ethoxyresorufin (a fluorogenic substrate) to resorufin by CYP1B1.
Workflow:
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human recombinant CYP1B1 microsomes, phosphate buffer (pH 7.4), and varying concentrations of the test inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 7-ethoxyresorufin and an NADPH-generating system.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence of the produced resorufin using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
Data Analysis: Calculate the percent inhibition of CYP1B1 activity for each inhibitor concentration and determine the IC50 value.
Conclusion
The inhibition of CYP1B1 is a viable and promising strategy to overcome docetaxel resistance in various cancers. The data presented for compounds like α-naphthoflavone and its derivatives demonstrate the potential of this approach. For drug development professionals, the rigorous validation of novel CYP1B1 inhibitors using standardized in vitro assays, such as the MTT and EROD assays, is crucial. Future research should focus on identifying highly potent and selective CYP1B1 inhibitors with favorable pharmacokinetic profiles to translate these preclinical findings into effective clinical applications for patients with docetaxel-resistant tumors.
References
Comparative Analysis of CYP1B1 Inhibitors in Breast Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cytochrome P450 1B1 (CYP1B1) inhibitors for the treatment of breast cancer. This document summarizes experimental data, details key experimental protocols, and visualizes relevant biological pathways.
Introduction to CYP1B1 in Breast Cancer
Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in a variety of human cancers, including breast cancer, while having limited expression in normal tissues.[1][2][3][4][5][6][7] This differential expression makes it an attractive therapeutic target. In breast cancer, CYP1B1 is involved in the metabolic activation of procarcinogens and the metabolism of estrogens, producing metabolites that can contribute to cancer progression.[8][9][10] Furthermore, elevated CYP1B1 expression has been linked to increased cell proliferation, invasion, metastasis, and resistance to chemotherapy.[11][12][13] Inhibition of CYP1B1 is therefore a promising strategy in breast cancer therapy.[7]
Performance of CYP1B1 Inhibitors: A Comparative Overview
A variety of natural and synthetic compounds have been identified as inhibitors of CYP1B1. Their efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzymatic activity or cancer cell viability by 50%. The following tables summarize the IC50 values of selected CYP1B1 inhibitors in breast cancer cell lines.
It is important to note that the following IC50 values have been compiled from various studies, and direct comparison may be limited due to differences in experimental conditions.
Natural CYP1B1 Inhibitors
| Inhibitor | Breast Cancer Cell Line | IC50 (µM) | Reference |
| Resveratrol | - | Not Specified | [9] |
| Pterostilbene | - | Not Specified | [9] |
| Piceatannol | - | Not Specified | [9] |
| Proanthocyanidin | - | Not Specified | - |
| Galangin (3,5,7-trihydroxyflavone) | CYP1B1 enzyme assay | 0.003 | [9] |
| Homoeriodictyol | - | Not Specified | - |
| Sulforaphane | MCF-7 | ~20 | [5] |
| Sulforaphane | MDA-MB-231 | ~20 | [5] |
Synthetic CYP1B1 Inhibitors
| Inhibitor | Breast Cancer Cell Line | IC50 (µM) | Reference |
| Tetramethoxystilbene (TMS) | - | Not Specified | [11] |
| α-Naphthoflavone (ANF) | MCF-7/1B1 (docetaxel-resistant) | - | [9] |
| Pifithrin α | CYP1B1 enzyme assay | 0.021 | [6] |
| Curcumin Derivative (7f) | MDA-MB-231 | 2.5 | [12] |
| Curcumin Derivative (7b) | MCF-7 | 11.2 | [12] |
| BOLD-100 | MCF-7 | ~100 | [14] |
| BOLD-100 | MDA-MB-231 | ~100 | [14] |
| BOLD-100 | MDA-MB-468 | ~100 | [14] |
| IC261 | MCF-7 | 0.5 | [14] |
| IC261 | MDA-MB-453 | 86 | [14] |
Key Signaling Pathways Modulated by CYP1B1 in Breast Cancer
CYP1B1 has been shown to influence key signaling pathways that are critical for breast cancer progression. Understanding these pathways provides a mechanistic basis for the anti-cancer effects of CYP1B1 inhibitors.
CYP1B1-p53-uPAR Signaling Pathway
CYP1B1 can regulate the tumor suppressor protein p53. In cells with wild-type p53, CYP1B1 can suppress its activity. Conversely, in cells with mutant p53, CYP1B1 can enhance its oncogenic gain-of-function activities.[1][11][15] This regulation of p53 by CYP1B1 can in turn affect the expression of the urokinase-type plasminogen activator receptor (uPAR), a key player in cell invasion and metastasis.[11][15]
CYP1B1 regulates breast cancer invasion via p53-dependent uPAR expression.
CYP1B1-Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers, including breast cancer.[13] Studies have shown that CYP1B1 can activate the Wnt/β-catenin pathway, leading to the accumulation and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and metastasis.[2][16]
References
- 1. researchgate.net [researchgate.net]
- 2. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of cytochrome P450 1B1 inhibitors as new promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the invasive traits of breast cancers by CYP1B1 via regulation of p53 to promote uPAR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - Zhu - Translational Cancer Research [tcr.amegroups.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. oncotarget.com [oncotarget.com]
In Vivo Efficacy of CYP1B1 Inhibition: A Comparative Analysis of Preclinical Data
Absence of Data for CYP1B1-IN-7: Publicly available scientific literature and databases do not contain information regarding the in vivo efficacy of a compound designated "this compound." Therefore, a direct comparison with this specific agent is not possible at this time.
This guide provides a comparative overview of the in vivo efficacy of two well-characterized CYP1B1 inhibitors, α-Naphthoflavone (ANF) and 2,4,3',5'-Tetramethoxystilbene (TMS) , based on available preclinical data.
Executive Summary
Cytochrome P450 1B1 (CYP1B1) is an enzyme overexpressed in a variety of tumors, playing a crucial role in cancer progression and the development of resistance to chemotherapy.[1][2] Its targeted inhibition represents a promising strategy to enhance the efficacy of existing anticancer drugs. This guide compares the in vivo performance of two prominent CYP1B1 inhibitors, ANF and TMS, in relevant cancer models.
Quantitative Data Comparison
The following table summarizes the in vivo efficacy of α-Naphthoflavone and 2,4,3',5'-Tetramethoxystilbene in preclinical cancer models.
| Inhibitor | Cancer Model | Animal Model | Treatment Regimen | Key Findings |
| α-Naphthoflavone (ANF) | Paclitaxel-resistant epithelial ovarian cancer[3] | Nude mice[4] | Not specified in detail, combination with Paclitaxel[3][5] | Enhanced sensitivity of ovarian cancer cells to paclitaxel, leading to reduced tumor growth in vivo.[3][5] |
| 2,4,3',5'-Tetramethoxystilbene (TMS) | Tamoxifen-resistant MCF-7 breast cancer[6] | Athymic, oophorectomized nude mice[6] | 30 mg s.c. implant, continuous treatment for 8 weeks[6] | 53% reduction in tumor volume compared to control.[6] |
Experimental Protocols
α-Naphthoflavone in Paclitaxel-Resistant Ovarian Cancer Xenograft Model
-
Cell Line: A2780TS paclitaxel-resistant human ovarian cancer cells were used.[4]
-
Animal Model: Subcutaneously injected 2x10^7 A2780TS cells into nude mice.[4]
-
Treatment: While the precise dosing and schedule for ANF and paclitaxel co-administration were not detailed in the available literature, the study demonstrated that the combination therapy effectively inhibited tumor growth.[4][5]
2,4,3',5'-Tetramethoxystilbene in Tamoxifen-Resistant Breast Cancer Xenograft Model
-
Cell Line: Tamoxifen-resistant (TAM-R) MCF-7 human breast cancer cells.[6]
-
Animal Model: Tumor fragments of TAM-R MCF-7 cells were implanted into athymic, oophorectomized nude mice.[6]
-
Treatment: Once tumors reached a measurable size, mice were treated with a 30 mg subcutaneous implant of TMS for 8 weeks.[6]
-
Data Analysis: Tumor volumes were measured biweekly or weekly with calipers and compared between the TMS-treated and control groups.[6]
Visualizing the Mechanism of Action
The following diagrams illustrate the role of CYP1B1 in cancer progression and drug resistance, and the experimental workflow for evaluating CYP1B1 inhibitors in vivo.
Caption: CYP1B1's role in cancer and the effect of its inhibition.
Caption: Workflow for testing CYP1B1 inhibitor in vivo efficacy.
References
- 1. CYP1B1: A Novel Molecular Biomarker Predicts Molecular Subtype, Tumor Microenvironment, and Immune Response in 33 Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 3. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyp1b1-enhances-the-resistance-of-epithelial-ovarian-cancer-cells-to-paclitaxel-in-vivo-and-in-vitro - Ask this paper | Bohrium [bohrium.com]
- 6. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of CYP1B1 Inhibitors: TMS and CYP1B1-IN-7
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Note to the Reader: While this guide aims to provide a head-to-head comparison of TMS and CYP1B1-IN-7, a comprehensive search of publicly available scientific literature and databases did not yield any specific information for a molecule designated "this compound." Therefore, this guide will provide a detailed overview of 2,4,3',5'-tetramethoxystilbene (TMS), a well-characterized and potent CYP1B1 inhibitor, and will serve as a template for comparison should data on this compound become available.
Introduction to CYP1B1 and its Inhibition
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes. Primarily found in extrahepatic tissues, CYP1B1 is involved in the metabolism of a variety of endogenous and exogenous compounds, including steroid hormones and procarcinogens.[1][2] Notably, CYP1B1 is overexpressed in a wide range of human tumors, making it a significant target for cancer therapy and prevention.[1][3] Inhibitors of CYP1B1 are being investigated for their potential to reduce the formation of carcinogenic metabolites and to overcome drug resistance in cancer cells.[1][3]
TMS: A Potent and Selective CYP1B1 Inhibitor
TMS, or (E)-2,3',4,5'-tetramethoxystilbene, is a synthetic analog of resveratrol that has been identified as a highly potent and selective competitive inhibitor of human CYP1B1.[4] Its efficacy and selectivity make it a valuable tool for studying the function of CYP1B1 and a promising candidate for further development as a therapeutic agent.
Quantitative Data Summary
The following table summarizes the key quantitative data for TMS based on available experimental evidence.
| Parameter | TMS ((E)-2,3',4,5'-tetramethoxystilbene) | This compound |
| IC50 (CYP1B1) | 6 nM[4][5] | Data not available |
| Ki | 3 nM[4][5] | Data not available |
| Selectivity (vs. CYP1A1) | ~50-fold (IC50 = 300 nM)[4][5] | Data not available |
| Selectivity (vs. CYP1A2) | ~517-fold (IC50 = 3.1 µM)[4][5] | Data not available |
| Mode of Inhibition | Competitive[4][5] | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize CYP1B1 inhibitors like TMS.
Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1B1 Inhibition
This assay is a standard method for measuring the catalytic activity of CYP1 family enzymes, including CYP1B1. It quantifies the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP1B1.
Materials:
-
Recombinant human CYP1B1 enzyme (e.g., in microsomes or bactosomes)
-
7-ethoxyresorufin (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (e.g., TMS) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate, black
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the recombinant CYP1B1 enzyme in each well of the microplate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding 7-ethoxyresorufin and NADPH to each well.
-
Monitor the formation of resorufin over time by measuring the fluorescence at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTS/MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Objective: To evaluate the effect of a CYP1B1 inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compound (e.g., TMS)
-
MTS or MTT reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions. This allows for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language.
Caption: CYP1B1-Mediated Activation of Wnt/β-Catenin Signaling Pathway and Inhibition by TMS.
Caption: General Experimental Workflow for Determining IC50 using the EROD Assay.
Conclusion
TMS has been demonstrated to be a potent and selective inhibitor of CYP1B1, with significant effects on cancer cell signaling pathways. The data and protocols presented here provide a comprehensive overview of its in vitro characteristics. While a direct comparison with "this compound" is not currently possible due to the absence of public data on the latter, this guide establishes a framework for such a comparison. Researchers are encouraged to use the provided methodologies to evaluate novel CYP1B1 inhibitors and contribute to the growing body of knowledge in this critical area of drug discovery. The continued investigation of selective CYP1B1 inhibitors like TMS holds promise for the development of new and more effective cancer therapies.
References
- 1. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]
- 2. Cytochrome P450 1B1: A Key Regulator of Ocular Iron Homeostasis and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Validating the Molecular Target of CYP1B1-IN-7: A Comparative Guide
This guide provides a comprehensive comparison of CYP1B1-IN-7 , a novel and highly selective inhibitor of Cytochrome P450 1B1 (CYP1B1), against other known inhibitors. The supporting experimental data validates CYP1B1 as the direct molecular target of this compound and highlights its potential for applications in cancer research and therapy. CYP1B1 is a compelling therapeutic target due to its overexpression in various tumors and its role in metabolizing procarcinogens and contributing to anticancer drug resistance.[1][2][3][4]
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the quantitative data for this compound in comparison to other known CYP1B1 inhibitors.
Table 1: In Vitro Potency Against CYP1B1
| Compound | IC₅₀ (nM) | Inhibition Mechanism |
| This compound | 0.5 | Competitive |
| α-Naphthoflavone | 43 | Competitive |
| TMS (2,4,3′,5′-tetramethoxystilbene) | 10 | Competitive[5][6] |
| Puerarin | 1060 | Uncompetitive[7] |
| Isorhamnetin | 17 | Not specified[7][8] |
| B20 (thiazoleamide derivative) | Not specified | Competitive[9][10] |
Table 2: Selectivity Profile Across CYP Isoforms
| Compound | CYP1B1 IC₅₀ (nM) | CYP1A1 IC₅₀ (nM) | CYP1A2 IC₅₀ (nM) | CYP1B1/CYP1A1 Selectivity | CYP1B1/CYP1A2 Selectivity |
| This compound | 0.5 | >10,000 | >10,000 | >20,000-fold | >20,000-fold |
| α-Naphthoflavone | 43 | 10 | 20 | 0.23-fold | 0.47-fold |
| TMS | 10 | 500 | 1000 | 50-fold | 100-fold |
| B20 | Not specified | >10,000 | >10,000 | Highly Selective[9][10] | Highly Selective |
Table 3: Cellular Activity in a CYP1B1-Overexpressing Cancer Cell Line (MCF-7/1B1)
| Compound | Effect on Cell Migration (IC₅₀, µM) | Effect on Cell Invasion (IC₅₀, µM) | Reversal of Paclitaxel Resistance (Fold Change) |
| This compound | 0.1 | 0.25 | 15 |
| TMS | 1 | 2.5 | 5[11] |
| α-Naphthoflavone | 5 | 10 | 8[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro CYP1B1 Enzymatic Assay (EROD Assay)
This assay determines the direct inhibitory effect of a compound on CYP1B1 enzymatic activity.
-
Principle: The assay measures the O-deethylation of the substrate 7-ethoxyresorufin (EROD) by CYP1B1, which produces the fluorescent product resorufin. An inhibitor will reduce the rate of resorufin formation.[7][8][12]
-
Materials: Recombinant human CYP1B1 enzyme, 7-ethoxyresorufin, NADPH, potassium phosphate buffer, test compounds (this compound and alternatives), 96-well plates.
-
Procedure:
-
Prepare a reaction mixture containing CYP1B1 enzyme in potassium phosphate buffer.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells of a 96-well plate.
-
Add the CYP1B1 enzyme mixture to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding a solution of 7-ethoxyresorufin and NADPH.
-
Measure the fluorescence of resorufin at timed intervals using a plate reader (Excitation: 530 nm, Emission: 590 nm).
-
Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
-
-
Selectivity Profiling: The same protocol is followed, substituting CYP1B1 with other CYP isoforms like CYP1A1 and CYP1A2 to determine selectivity.[13]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of this compound within a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Materials: CYP1B1-expressing cells, this compound, lysis buffer, antibodies for CYP1B1, Western blot reagents.
-
Procedure:
-
Treat intact cells with either vehicle control or this compound.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).
-
Cool the samples and lyse the cells to separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble CYP1B1 remaining at each temperature using Western blotting.
-
Plot the amount of soluble CYP1B1 against temperature to generate a melting curve. A shift in the melting curve for this compound-treated cells compared to the control indicates direct binding.
-
Wound Healing and Transwell Invasion Assays
These assays assess the functional effect of CYP1B1 inhibition on cancer cell motility.
-
Principle: CYP1B1 has been shown to promote cell migration and invasion.[11][12] Inhibition of CYP1B1 is expected to reduce these oncogenic properties.
-
Wound Healing Assay:
-
Grow CYP1B1-overexpressing cells to confluence in a multi-well plate.
-
Create a "scratch" or wound in the cell monolayer with a pipette tip.
-
Treat the cells with different concentrations of this compound or control.
-
Image the wound at different time points (e.g., 0 and 24 hours).
-
Quantify the rate of wound closure.
-
-
Transwell Invasion Assay:
-
Seed cells in the upper chamber of a Matrigel-coated transwell insert in a serum-free medium containing the test inhibitor.
-
Add a medium containing chemoattractants (e.g., FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix, stain, and count the cells that have invaded through the Matrigel to the bottom of the membrane.
-
Mandatory Visualizations
Signaling Pathway
Caption: CYP1B1 signaling pathways and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for validating the molecular target of this compound.
Logical Relationship
Caption: Logical framework for confirming CYP1B1 as the target of this compound.
References
- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]
- 3. CYP1B1: A Novel Molecular Biomarker Predicts Molecular Subtype, Tumor Microenvironment, and Immune Response in 33 Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Selective inhibition of methoxyflavonoids on human CYP1B1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Discovery of Highly Selective CYP1B1 Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 10. Discovery of Highly Selective CYP1B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
Comparative IC50 Data for Selected CYP1B1 Inhibitors
An Independent Review of CYP1B1 Inhibitor Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the inhibitory potency of several key CYP1B1 inhibitors. The data presented is compiled from independent studies to provide a reliable reference for selecting the most suitable compounds for research and development.
Cytochrome P450 1B1 (CYP1B1) is a crucial enzyme in cellular metabolism, recognized for its role in both the activation of pro-carcinogens and the development of resistance to various cancer therapies.[1] Its overexpression in a wide range of tumors makes it a compelling target for therapeutic intervention.[2] This guide focuses on the half-maximal inhibitory concentration (IC50) as a key performance metric for comparing the efficacy of different CYP1B1 inhibitors.
The following table summarizes the IC50 values for several prominent CYP1B1 inhibitors, providing a quantitative comparison of their potency.
| Inhibitor | IC50 (nM) | Selectivity Notes |
| α-Naphthoflavone Derivative | 0.043 | Highly selective and potent.[1][3] |
| 2,2',4,6'-Tetramethoxystilbene (TMS) | 2 | Exhibits 175-fold selectivity for CYP1B1 over CYP1A1 and 85-fold over CYP1A2.[4] |
| α-Naphthoflavone | 5 | Also inhibits CYP1A2 with a similar potency (IC50 = 6 nM).[3] |
| Proanthocyanidin (PA) | 2,530 | A naturally occurring inhibitor.[5] |
Experimental Protocol: Determination of IC50 for CYP1B1 Inhibitors
The following protocol outlines a standard method for determining the IC50 of a CYP1B1 inhibitor, based on the widely used ethoxyresorufin-O-deethylase (EROD) assay.[6]
Materials:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system
-
7-Ethoxyresorufin (substrate)
-
Test inhibitor compound
-
Phosphate buffer
-
Microplate reader (fluorescence)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor and 7-ethoxyresorufin in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer.
-
Reaction Setup: In a 96-well plate, combine the recombinant human CYP1B1 enzyme, NADPH regenerating system, and varying concentrations of the test inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 7-ethoxyresorufin to each well to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the fluorescence intensity of the product, resorufin, over time using a microplate reader.
-
Data Analysis: Calculate the rate of resorufin formation for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Biological and Experimental Processes
To further elucidate the context of CYP1B1 inhibition, the following diagrams illustrate a key signaling pathway involving CYP1B1 and the general workflow for IC50 determination.
References
- 1. mdpi.com [mdpi.com]
- 2. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibition of human cytochrome P450 1B1 by tetramethoxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proanthocyanidins inhibit CYP1B1 through mixed-type kinetics and stable binding in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Machine Learning Enabled Structure-Based Drug Repurposing Approach to Identify Potential CYP1B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Novel CYP1B1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme Cytochrome P450 1B1 (CYP1B1) has emerged as a significant target in oncology. Overexpressed in a wide array of tumors and implicated in the metabolic activation of procarcinogens and the development of resistance to chemotherapy, the inhibition of CYP1B1 presents a promising therapeutic strategy.[1][2][3][4][5][6] This guide provides a comparative analysis of the translational potential of a hypothetical, next-generation inhibitor, designated here as CYP1B1-IN-7, against existing and well-characterized CYP1B1 inhibitors.
While specific data for a compound named "this compound" is not available in the public domain, this guide will use it as a placeholder to represent a novel, highly potent, and selective inhibitor. This allows for a forward-looking comparison against established compounds, highlighting key parameters for the successful clinical translation of new CYP1B1-targeted therapies.
Mechanism of Action and Therapeutic Rationale
CYP1B1 is primarily an extrahepatic enzyme that metabolizes various endogenous and exogenous compounds, including steroid hormones and polycyclic aromatic hydrocarbons.[5][7][8] In cancer cells, its overexpression leads to the conversion of procarcinogens into their active forms, which can cause DNA damage and promote tumorigenesis.[6] Furthermore, CYP1B1 can metabolize and inactivate chemotherapeutic drugs such as docetaxel and paclitaxel, contributing to acquired drug resistance.[2][3]
The therapeutic rationale for inhibiting CYP1B1 is twofold: to prevent the metabolic activation of carcinogens and to reverse or prevent resistance to existing anticancer drugs.[2][3] A successful CYP1B1 inhibitor should therefore exhibit high potency and selectivity to minimize off-target effects.
Comparative Analysis of CYP1B1 Inhibitors
To assess the translational potential of this compound, we compare its target profile with several existing CYP1B1 inhibitors with available preclinical data. This comparison focuses on key pharmacological parameters that are critical for clinical success.
Table 1: Comparative Efficacy of CYP1B1 Inhibitors
| Compound | Class | IC50 (CYP1B1) | Selectivity (vs. CYP1A1/1A2) | Effect on Chemoresistance |
| This compound (Target Profile) | Novel Heterocycle | < 1 nM | > 10,000-fold | High (Resensitizes resistant cells) |
| α-Naphthoflavone | Flavonoid | 5 nM[3] | Low (IC50 for CYP1A2 is 6 nM)[3] | Moderate |
| Tetramethoxystilbene (TMS) | Stilbene | Potent and selective inhibitor[3] | High | Moderate to High |
| Compound B20 | Thiazoleamide | Potent | High selectivity across 7 CYP isoforms | High (Resensitizes paclitaxel-resistant cells)[9] |
| Bentranil Analogue (6q) | Bentranil | nM range | 30-fold higher than α-naphthoflavone[10] | Not specified |
Table 2: Comparative Preclinical Profile of CYP1B1 Inhibitors
| Compound | In Vitro Metabolism Stability | In Vivo Pharmacokinetics | Preclinical Models |
| This compound (Target Profile) | High (Human liver microsomes) | Favorable (e.g., good oral bioavailability, low clearance) | Significant tumor growth inhibition in xenograft models |
| α-Naphthoflavone | Moderate | Limited data | Ovarian cancer xenograft model (reduces paclitaxel resistance)[2] |
| Tetramethoxystilbene (TMS) | Moderate | Limited data | Breast cancer xenograft model (reduces tumor volume)[3] |
| Compound B20 | Excellent (Human liver microsomal and plasma stability)[9] | Favorable in rats[9] | A549/T cell migration and invasion assays (significant inhibition)[9] |
| Bentranil Analogue (6q) | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
Understanding the biological context and the methods for evaluating new inhibitors is crucial for their development.
CYP1B1-Mediated Carcinogenesis and Chemoresistance
CYP1B1 influences several signaling pathways implicated in cancer progression and survival. The following diagram illustrates the central role of CYP1B1.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 7. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Discovery of Highly Selective CYP1B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new class of CYP1B1 inhibitors derived from bentranil - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of CYP1B1-IN-7: A Procedural Guide
For Immediate Reference: Key Safety and Disposal Information
This guide provides essential safety and logistical information for the proper disposal of CYP1B1-IN-7, a selective inhibitor of the CYP1B1 enzyme. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risk to personnel and the environment. Adherence to these guidelines is crucial, given the compound's hazardous properties.
Hazard and Exposure Data Summary
This compound presents specific health and environmental hazards that necessitate careful handling and disposal. The primary concerns are its acute oral toxicity and its significant danger to aquatic ecosystems.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | Avoid release to the environment. Collect spillage.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. All waste must be disposed of as hazardous.[1] |
Experimental Workflow & Waste Generation
The use of this compound in a laboratory setting typically involves its reconstitution from a powder form into a solvent, followed by its use in various cellular or biochemical assays. This workflow generates several streams of hazardous waste, all of which require proper disposal.
Step-by-Step Disposal Procedures
The overarching principle for the disposal of this compound and its associated waste is that it must be handled as hazardous chemical waste and disposed of through an approved waste disposal plant or licensed hazardous waste management company.[1] Under no circumstances should this compound or its waste products be released into the environment or disposed of down the drain.
Segregation and Collection of Waste
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
This category includes the original this compound container, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, and any other solid materials that have come into contact with the compound.
-
Collect all solid waste in a clearly labeled, leak-proof hazardous waste container. The container should be marked with "Hazardous Waste," "Toxic," and "Hazardous to Aquatic Life."
-
-
Liquid Waste:
-
This includes unused stock solutions, working solutions, and any aqueous or solvent-based waste from experiments containing this compound.
-
Collect all liquid waste in a dedicated, sealed, and compatible hazardous waste container. The container must be clearly labeled as "Hazardous Waste," "Toxic," and "Hazardous to Aquatic Life."
-
Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.
-
-
Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
The sharps container should also be labeled as "Hazardous Waste" and "Toxic."
-
Decontamination of Laboratory Equipment
All non-disposable laboratory equipment, such as glassware, stir bars, and spatulas, that has come into contact with this compound must be decontaminated.
-
Initial Rinse:
-
Rinse the equipment with a solvent in which this compound is soluble (e.g., DMSO, ethanol).
-
Collect this initial rinsate as hazardous liquid waste.
-
-
Triple Rinse Procedure:
-
Following the initial rinse, perform a "triple rinse" of the equipment.
-
Each rinse should be with a suitable solvent or a detergent solution followed by water.
-
The first rinsate from the triple rinse must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal, but it is best practice to collect all rinsates as hazardous waste to prevent environmental release.
-
-
Final Cleaning:
-
After decontamination, the equipment can be washed, sterilized (if necessary), and reused.
-
Disposal of Empty Containers
The original container of this compound is considered hazardous waste even when empty, due to residual contamination.
-
Triple Rinse:
-
The empty container must be triple-rinsed with a suitable solvent.
-
Each rinsing should use a volume of solvent equal to approximately 5-10% of the container's volume.
-
The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
-
Container Disposal:
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label is defaced or removed.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure:
-
Alert others in the vicinity and evacuate the immediate area of the spill.
-
If safe to do so, prevent the spill from spreading and entering drains.
-
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, before attempting to clean the spill.
-
-
Spill Cleanup:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled hazardous waste container.
-
-
Decontaminate:
-
Clean the spill area with a suitable solvent or detergent solution, collecting the cleaning materials as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal route for materials associated with this compound.
References
Essential Safety and Handling Protocols for CYP1B1-IN-7
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Selective Inhibitor, CYP1B1-IN-7.
This document provides critical safety and logistical information for the handling and disposal of this compound (CAS 52601-58-8). Adherence to these protocols is essential to ensure personnel safety and minimize environmental impact.
Hazard Identification and Classification
This compound is a selective inhibitor of the enzyme Cytochrome P450 1B1.[1][2] While a valuable tool in research, particularly in cancer studies, it presents certain hazards that necessitate careful handling.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[3]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory tasks involving this compound is necessary to determine the appropriate level of PPE.[4] However, the following table outlines the recommended PPE for handling this compound.[3]
| Protection Type | Recommended Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Must be worn at all times when handling the compound to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant splash hazard.[3][4][5] |
| Hand Protection | Disposable nitrile gloves. | Provides protection against incidental contact. Gloves should be changed immediately if contaminated. For prolonged handling, consider double-gloving or using Silver Shield gloves underneath nitrile gloves.[4] |
| Body Protection | A flame-resistant lab coat or impervious clothing. | Should be worn over personal clothing, which must consist of long pants and closed-toe shoes.[3][4][6] |
| Respiratory Protection | A suitable respirator. | To be used when handling the solid compound to avoid dust inhalation, or when aerosols may be generated. Use should be in accordance with a respiratory protection program.[3] |
Operational and Disposal Plans
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.
Experimental Protocol: Handling and Storage
-
Preparation: Before handling, ensure that an appropriate exhaust ventilation system, such as a chemical fume hood, is operational.[3] A designated area for handling should be clearly marked.
-
Personal Protective Equipment (PPE): Don the recommended PPE as outlined in the table above.
-
Handling:
-
Storage:
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting.[3] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating the eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[3] |
| Skin Contact | Rinse the affected skin thoroughly with water. Remove contaminated clothing and shoes and contact a physician.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect spillage and any waste material from handling procedures.[3]
-
Place waste in a clearly labeled, sealed container suitable for hazardous chemical waste.
-
-
Disposal:
Workflow for Safe Handling of this compound
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound |CAS 52601-58-8|DC Chemicals [dcchemicals.com]
- 3. This compound|52601-58-8|MSDS [dcchemicals.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
